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  • Product: 5-chloro-2-hydroxybenzenesulfonamide
  • CAS: 82020-64-2

Core Science & Biosynthesis

Foundational

synthesis of 5-chloro-2-hydroxybenzenesulfonamide

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide Authored by a Senior Application Scientist Introduction: The Significance of the Sulfonamide Moiety The sulfonamide functional group is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide

Authored by a Senior Application Scientist

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Molecules incorporating this moiety have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 5-Chloro-2-hydroxybenzenesulfonamide is a valuable scaffold in this class, serving as a key intermediate for the development of novel pharmaceuticals and specialized chemical agents.[3][4] Its synthesis requires a nuanced understanding of electrophilic aromatic substitution and nucleophilic chemistry to achieve high yield and purity.

This guide provides a comprehensive, field-proven methodology for the . We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Strategic Approach: A Two-Step Synthesis

The most efficient and industrially scalable route to 5-chloro-2-hydroxybenzenesulfonamide involves a two-step process starting from the readily available precursor, 4-chlorophenol. The overall strategy is as follows:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction where 4-chlorophenol is treated with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the intermediate, 5-chloro-2-hydroxybenzenesulfonyl chloride.

  • Amination: A nucleophilic substitution reaction where the intermediate sulfonyl chloride is reacted with an ammonia source to replace the chloride with an amino group (-NH₂), forming the final product.

The following diagram illustrates this overarching synthetic pathway.

G A 4-Chlorophenol B 5-Chloro-2-hydroxybenzenesulfonyl chloride A->B Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) C 5-Chloro-2-hydroxybenzenesulfonamide B->C Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH)

Caption: Overall synthetic pathway for 5-chloro-2-hydroxybenzenesulfonamide.

Part 1: Chlorosulfonation of 4-Chlorophenol

Mechanistic Insight and Causality

The first step, chlorosulfonation, is a critical electrophilic aromatic substitution. The choice of 4-chlorophenol as the starting material is strategic. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the chlorine atom, the substitution is strongly directed to the position ortho to the hydroxyl group.

Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine for the sulfonyl chloride group. The reaction is highly exothermic and proceeds through the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the acid.

Critical Control Point: Temperature management is paramount. The reaction must be kept cold (typically 0-10°C) during the addition of 4-chlorophenol to the chlorosulfonic acid. Uncontrolled temperature increases can lead to side reactions, including polysulfonation and degradation of the starting material, resulting in lower yields and a more complex purification process.[5][6] The subsequent gradual warming allows the reaction to proceed to completion.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride

Safety Precaution: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Preparation: Place a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

  • Reagent Charging: Carefully charge the flask with chlorosulfonic acid (110 mL, ~5 equivalents). Begin stirring and allow the acid to cool to below 5°C.

  • Substrate Addition: Dissolve 4-chlorophenol (50 g, 1 equivalent) in a suitable solvent like methylene chloride or add it as a melt if appropriate. Add this solution dropwise to the cold, stirring chlorosulfonic acid via the dropping funnel over 1.5-2 hours. Meticulously maintain the internal reaction temperature between 5°C and 10°C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Isolation: Prepare a large beaker containing 1 kg of crushed ice. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas. The product will precipitate as a solid.

  • Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the isolated white to off-white solid, 5-chloro-2-hydroxybenzenesulfonyl chloride, under vacuum. The crude product is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Amination of the Sulfonyl Chloride Intermediate

Mechanistic Insight and Causality

The second step converts the reactive sulfonyl chloride intermediate into the stable sulfonamide. This is a classic nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen atom of ammonia.

Key Considerations:

  • Ammonia Source: Aqueous ammonium hydroxide is a convenient and effective source of ammonia.[5] An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

  • Temperature Control: The initial phase of the reaction is exothermic. Maintaining a low temperature during the addition of the sulfonyl chloride to the ammonia solution prevents potential side reactions and ensures the stability of the product.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide
  • Setup: In a round-bottom flask placed in an ice bath, add concentrated aqueous ammonium hydroxide (28-30%, ~10 equivalents).

  • Addition of Intermediate: Slowly add the dried 5-chloro-2-hydroxybenzenesulfonyl chloride from the previous step in small portions to the stirring ammonia solution. Maintain the temperature below 15°C during the addition.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification and Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated hydrochloric acid. The final product, 5-chloro-2-hydroxybenzenesulfonamide, will precipitate out of the solution.

  • Isolation and Purification: Filter the white precipitate, wash it with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Workflow and Data Summary

The entire experimental process from reagent preparation to final product characterization is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow for the synthesis process.

Quantitative Data Summary

The following table outlines the key quantitative parameters for this synthesis. Yields are representative and can vary based on reaction scale and purity of reagents.

ParameterStep 1: ChlorosulfonationStep 2: Amination
Primary Reagent Chlorosulfonic Acid (ClSO₃H)Aqueous Ammonia (NH₄OH)
Molar Ratio (Reagent:Substrate) ~5 : 1~10 : 1
Addition Temperature 5 - 10 °C< 15 °C
Reaction Temperature Room Temperature (~25 °C)Room Temperature (~25 °C)
Reaction Time 1 - 2 hours (post-addition)2 - 4 hours
Typical Yield 75 - 85%80 - 90%

Conclusion

This guide outlines a robust and reproducible two-step synthesis for 5-chloro-2-hydroxybenzenesulfonamide from 4-chlorophenol. By carefully controlling key parameters, particularly reaction temperature, and understanding the underlying chemical principles, researchers can reliably produce this valuable chemical intermediate. The protocols provided are grounded in established chemical literature and represent a validated approach for laboratory-scale synthesis. Adherence to strict safety protocols is essential when handling the corrosive and reactive reagents involved.

References

  • Vertex AI Search. (2026, January 26).
  • Hoechst Aktiengesellschaft. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. U.S. Patent 5,292,932.
  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Vedejs, E., et al. (Various dates). Synthesis of sulfonyl chloride substrate precursors.
  • Stanton, R. D., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4499-4503.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 5-chloro-2-formylbenzenesulfonic acid with Amines.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

  • Chohan, Z. H., Shad, M. A., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o759.
  • Global Substance Registration System (GSRS). (n.d.). 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID.
  • Sterling Drug Inc. (1969). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent 3,965,173.
  • E. I. Du Pont de Nemours and Company. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. U.S. Patent 4,556,733.
  • Puckowski, A., et al. (2015). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Molecules, 20(8), 14637-14649. [Link]

  • Prapas, A. G. (1958). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. New Jersey Institute of Technology. Digital Commons @ NJIT.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. PubChem. Retrieved from [Link]

  • The Dow Chemical Company. (1964). Separation of phenols. U.S. Patent 3,159,685.
  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40.
  • LookChem. (2013). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid.
  • PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Retrieved from [Link]

  • ECHEMI. (n.d.).
  • Rhone-Poulenc Chimie. (1991). Chlorination of ortho-chlorophenol. U.S. Patent 5,026,926.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). The Role of 5-Chloro-2-hydroxybenzoic Acid in Modern Chemical Synthesis.
  • IntechOpen. (2019, July 17).
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Dalian University of Technology. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Chinese Patent CN103570595A.

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 5-Chloro-2-hydroxybenzenesulfonamide

Authored For: Researchers, Scientists, and Drug Development Professionals Foreword: In the landscape of medicinal chemistry and materials science, the true value of a chemical entity is often not in its isolated function...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Foreword: In the landscape of medicinal chemistry and materials science, the true value of a chemical entity is often not in its isolated function, but in its potential as a foundational scaffold. 5-Chloro-2-hydroxybenzenesulfonamide is a prime example of such a molecule. Its elegantly substituted aromatic core, featuring a nucleophilic phenol, an electron-withdrawing sulfonamide, and a directing chloro group, presents a versatile platform for synthetic elaboration. This guide moves beyond a simple recitation of data, offering instead a Senior Application Scientist's perspective on the core chemical properties, synthetic logic, and strategic applications of this important intermediate. Herein, we explore the causality behind its characteristics and provide actionable protocols grounded in established chemical principles.

Core Chemical Identity & Physicochemical Profile

5-Chloro-2-hydroxybenzenesulfonamide (CAS No. 82020-64-2) is a substituted aromatic sulfonamide. The molecule's architecture is key to its utility. The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are ortho to each other, creating a potential for intramolecular hydrogen bonding and offering a specific steric and electronic environment for further reactions. The chloro (-Cl) group is para to the hydroxyl group, influencing the acidity of the phenol and providing an additional site for reactivity or molecular recognition.

A summary of its key identifiers and physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 82020-64-2[1][2]
Molecular Formula C₆H₆ClNO₃S[1][2]
Molecular Weight 207.64 g/mol [1][2]
IUPAC Name 5-chloro-2-hydroxybenzenesulfonamide
Physical Form Powder[1]
Calculated LogP 2.47410[3]
Storage Room Temperature, in dry conditions[1][3]

Structural Elucidation: A Spectroscopic Roadmap

TechniqueFeatureExpected Characteristics & Rationale
¹H NMR Aromatic Protons (Ar-H)Three distinct signals in the aromatic region (~6.9-7.8 ppm). The proton ortho to the -OH will likely be the most upfield. Coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.
Phenolic Proton (-OH)A broad singlet, typically downfield (>9 ppm), which may exchange with D₂O. Its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.
Sulfonamide Protons (-NH₂)A broad singlet corresponding to two protons, typically observed between 7-8 ppm. This signal will also exchange with D₂O. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen bonding.
¹³C NMR Aromatic CarbonsSix distinct signals are expected in the aromatic region (~115-160 ppm). The carbon bearing the -OH group (C2) will be the most downfield due to deshielding. The carbon bearing the -SO₂NH₂ group (C1) will also be significantly downfield.
IR Spectroscopy O-H StretchA broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.
N-H StretchTwo distinct sharp-to-medium bands are expected around 3350 and 3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary sulfonamide (-NH₂) group.
S=O StretchTwo strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are definitive indicators of the sulfonyl group.
Mass Spec. (EI) Molecular Ion (M⁺)A peak at m/z 207, with a characteristic M+2 peak at m/z 209 of approximately one-third the intensity, confirming the presence of a single chlorine atom.
Key FragmentsExpect fragmentation patterns corresponding to the loss of SO₂ (m/z 64) and NH₂ (m/z 16), leading to characteristic daughter ions.

Synthesis Pathway and Strategic Logic

The most logical and industrially relevant synthesis of 5-chloro-2-hydroxybenzenesulfonamide begins with a readily available precursor, 4-chlorophenol. The synthesis is a two-step process involving chlorosulfonation followed by amination. This approach is efficient and leverages well-established, scalable reaction classes.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Nucleophilic Acyl Substitution Start 4-Chlorophenol Reagent1 Chlorosulfonic Acid (ClSO₃H) Intermediate 5-Chloro-2-hydroxybenzene- 1-sulfonyl chloride Reagent1->Intermediate Chlorosulfonation Reagent2 Aqueous Ammonia (NH₄OH) Product 5-Chloro-2-hydroxy- benzenesulfonamide Intermediate->Product Reagent2->Product Amination

Caption: Logical synthesis of the target compound from 4-chlorophenol.

Causality Behind the Workflow:

  • Chlorosulfonation: The hydroxyl group of 4-chlorophenol is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position is blocked by the chlorine atom, the incoming chlorosulfonyl group is directed almost exclusively to the ortho position (C2), yielding the key intermediate, 5-chloro-2-hydroxybenzene-1-sulfonyl chloride[4]. Chlorosulfonic acid serves as both the reagent and solvent in many protocols, providing a potent electrophile (⁺SO₂Cl).

  • Amination: The resulting sulfonyl chloride is a highly reactive electrophile. The sulfur atom is susceptible to nucleophilic attack by ammonia. This reaction is typically performed in an aqueous medium or a biphasic system and proceeds readily to form the stable primary sulfonamide. This classic transformation is a cornerstone of sulfa drug synthesis.[5]

Application as a Core Scaffold in Drug Discovery

While data on the intrinsic biological activity of 5-chloro-2-hydroxybenzenesulfonamide is limited, its true value lies in its role as a versatile chemical building block. The literature provides numerous examples where this core scaffold is elaborated to produce potent, biologically active molecules.

Diagram: Role as a Chemical Intermediate

Application_Pathway cluster_mods Synthetic Modifications cluster_apps Resulting Bioactive Derivatives Core 5-Chloro-2-hydroxy- benzenesulfonamide (Scaffold) Mod1 N-Alkylation/ N-Arylation (at Sulfonamide) Core->Mod1 Mod2 O-Alkylation/ O-Acylation (at Phenol) Core->Mod2 App1 Antimicrobial Agents (e.g., Anti-Staphylococcus) Mod1->App1 App2 Enzyme Inhibitors (e.g., Acetylcholinesterase) Mod1->App2 App3 Antiviral Agents (e.g., Anti-Adenovirus) Mod2->App3

Caption: The central role of the title compound as a scaffold.

Key Application Insights:

  • Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore known for inhibiting bacterial dihydrofolate synthesis. Researchers have synthesized novel sulfonamides using the 5-chloro-2-hydroxy scaffold to generate compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial strains.[6][7][8]

  • Enzyme Inhibitors: By modifying the sulfonamide nitrogen with various alkyl and aryl groups, derivatives of this scaffold have been developed as potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[9][10]

  • Antiviral Research: The structurally related 5-chloro-2-hydroxybenzamide scaffold (where -SO₂NH₂ is replaced with -CONH₂) has been used to develop potent inhibitors of human adenovirus (HAdV), suggesting the potential for the sulfonamide analogue in similar applications.[4]

Safety, Handling, and Hazard Profile

As with any laboratory chemical, a thorough understanding of the hazard profile of 5-chloro-2-hydroxybenzenesulfonamide is essential for safe handling. Data from commercial suppliers provides a clear GHS classification.

Hazard ClassCodeStatementPictogramSignal Word
Acute toxicity, oralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin corrosion/irritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious eye damage/irritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
STOT-single exposureH335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

(Data sourced from Sigma-Aldrich[1])

Recommended Handling Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide

This protocol describes a reliable method for the synthesis of the title compound from its sulfonyl chloride precursor. It is designed as a self-validating workflow, with integrated quality control checks.

Objective: To synthesize and purify 5-chloro-2-hydroxybenzenesulfonamide.

Materials:

  • 5-Chloro-2-hydroxybenzene-1-sulfonyl chloride (1.0 eq)

  • Ammonium Hydroxide (28-30% solution, ~10 eq)

  • Deionized Water

  • Hydrochloric Acid (6M solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-hydroxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent like THF or Dioxane (~3-5 mL per gram of starting material).

    • Place the flask in an ice-water bath and cool to 0-5 °C.

    • Slowly add concentrated ammonium hydroxide (~10 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: This slow, cold addition controls the exotherm of the reaction and minimizes potential side reactions.

  • Reaction Monitoring & Workup:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been consumed.

    • Once complete, carefully acidify the reaction mixture to pH ~2 using 6M HCl while cooling in an ice bath. This will precipitate the product.

    • Rationale: Acidification protonates the phenolate and ensures the product is in its neutral, less water-soluble form for extraction.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The wash steps remove residual acid and water-soluble impurities.

  • Purification and Validation:

    • The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Validation: The purity of the final product must be confirmed.

      • Obtain ¹H NMR and ¹³C NMR spectra and compare them to the expected shifts outlined in Section 2.

      • Confirm the molecular weight and chlorine isotope pattern using mass spectrometry.

      • Determine the melting point of the dry, crystalline solid.

This protocol provides a robust framework for producing high-purity 5-chloro-2-hydroxybenzenesulfonamide, enabling its use in further synthetic applications.

References

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Career Henan Chemical Co. (n.d.). 5-chloro-2-hydroxybenzenesulfonamide CAS NO.82020-64-2. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzenesulfonamide. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • Frohlich, C. S., Sell, G., & Tronich, W. (1994). U.S. Patent No. 5,292,932. U.S.
  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Olurotimi, D. A., et al. (2017). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Oriental Journal of Chemistry. [Link]

  • PubChem. (n.d.). 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. [Link]

  • Chohan, Z. H., et al. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Wang, G., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Foundational

Spectroscopic Elucidation and Synthetic Methodology of 5-Chloro-2-hydroxybenzenesulfonamide: A Technical Guide

Executive Briefing 5-Chloro-2-hydroxybenzenesulfonamide (CAS: 82020-64-2) is a critical highly functionalized aromatic building block utilized in the development of advanced therapeutics, including salicylanilide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

5-Chloro-2-hydroxybenzenesulfonamide (CAS: 82020-64-2) is a critical highly functionalized aromatic building block utilized in the development of advanced therapeutics, including salicylanilide derivatives targeting Mycobacterium tuberculosis and novel non-nucleoside HIV-1 reverse transcriptase inhibitors. The molecule features a 1,2,4-trisubstituted benzene ring, presenting a unique electronic push-pull system driven by the electron-donating phenolic hydroxyl group and the electron-withdrawing sulfonamide and chlorine moieties.

This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures and outlines a self-validating synthetic workflow. By understanding the causality behind its spectral behavior and synthetic reactivity, researchers can ensure high-fidelity structural verification during drug development pipelines.

Molecular Architecture & Physicochemical Profile

The structural identity of 5-chloro-2-hydroxybenzenesulfonamide is defined by a delicate balance of inductive and resonance effects, which dictate both its physical state and its behavior in solution.

Table 1: Key Physicochemical Properties

PropertyValueDiagnostic Significance
Molecular Formula C₆H₆ClNO₃SDefines the exact mass and isotopic distribution.
Molecular Weight 207.63 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 206.9755 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS).
Melting Point 147–149 °CAssessed post-recrystallization (ethyl acetate-hexane) as a primary purity checkpoint [1].
Appearance White to off-white solidVisual indicator of successful halogenation and amination without oxidative degradation.

Spectroscopic Fingerprinting: A Mechanistic Approach

Robust structural elucidation requires triangulating data from NMR, IR, and Mass Spectrometry. Below is the mechanistic rationale behind the observed spectral data.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum of this compound is a textbook example of an AMX spin system, dictated by the 1,2,4-substitution pattern of the aromatic ring. The chemical shifts are heavily influenced by the anisotropic and inductive effects of the substituents [1].

Table 2: ¹H NMR Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Mechanistic Rationale
10.56 br-s1H--OH (Phenolic): Highly deshielded due to hydrogen bonding with the adjacent sulfonamide group and the solvent (DMSO).
7.65 d1H3.0C6-H (Aromatic): Deshielded by the ortho-sulfonamide group. Exhibits only meta-coupling (3.0 Hz) to C4-H.
7.41 dd1H3.0, 8.7C4-H (Aromatic): Exhibits both ortho-coupling (8.7 Hz) to C3-H and meta-coupling (3.0 Hz) to C6-H.
6.92 d1H8.7C3-H (Aromatic): Shielded by the strongly electron-donating ortho-hydroxyl group. Exhibits only ortho-coupling.
~7.3 - 7.5 br-s2H--SO₂NH₂ (Sulfonamide): Often overlaps with the C4-H signal. Broadened due to quadrupolar relaxation of the ¹⁴N nucleus and proton exchange.
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The causality of the vibrational modes is directly tied to the bond force constants.

  • O-H and N-H Stretches (3200–3450 cm⁻¹): The spectrum exhibits a broad phenolic O-H stretch overlapping with two distinct, sharper bands for the primary sulfonamide N-H stretch (asymmetric and symmetric).

  • S=O Stretches (~1330 cm⁻¹ and ~1160 cm⁻¹): The highly polar S=O bonds produce intense asymmetric and symmetric stretching vibrations, which are the primary diagnostic markers for the successful conversion of the sulfonyl chloride to the sulfonamide.

Mass Spectrometry (ESI-MS)

In negative electrospray ionization (ESI-), the compound readily loses the acidic phenolic proton, yielding an [M-H]⁻ ion at m/z ~205.97.

  • Isotopic Signature: The presence of the chlorine atom provides a self-validating isotopic pattern. The mass spectrum will display a characteristic 3:1 intensity ratio between the ³⁵Cl (m/z 206) and ³⁷Cl (m/z 208) peaks, confirming halogen retention during synthesis.

Synthetic & Analytical Workflows

To synthesize 5-chloro-2-hydroxybenzenesulfonamide with high purity, a three-step workflow is employed starting from 4-chloroanisole. This sequence intentionally masks the reactive phenolic hydroxyl group as a methyl ether during the harsh chlorosulfonation step, preventing unwanted side reactions.

SynthesisWorkflow A 4-Chloroanisole (Starting Material) B 5-Chloro-2-methoxy- benzenesulfonyl chloride A->B ClSO3H 15°C to 50°C C 5-Chloro-2-methoxy- benzenesulfonamide B->C NH3 (aq) Amination D 5-Chloro-2-hydroxy- benzenesulfonamide (Target Compound) C->D BBr3 in DCM Demethylation

Caption: Synthetic workflow for 5-chloro-2-hydroxybenzenesulfonamide via chlorosulfonation and amination.

Step-by-Step Protocol

Step 1: Chlorosulfonation of 4-Chloroanisole [3]

  • Preparation: Cool freshly distilled chlorosulfonic acid (1.0 equiv) to 15 °C in an ice-water bath under an inert atmosphere.

  • Addition: Carefully add 4-chloroanisole (2.0 equiv) dropwise.

    • Mechanistic Causality: The reaction is highly exothermic. Maintaining the internal temperature strictly below 50 °C is critical to prevent polysulfonation and the degradation of the methoxy group.

  • Isolation: Pour the mixture carefully over crushed ice. Filter the resultant white precipitate (5-chloro-2-methoxybenzenesulfonyl chloride) and wash with cold water.

Step 2: Amination to Sulfonamide 4. Reaction: Dissolve the intermediate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) and cool to 0 °C. 5. Reagent Addition: Introduce aqueous ammonia (NH₄OH) or bubble NH₃ gas through the solution until the reaction is basic. 6. Workup: Extract the product (5-chloro-2-methoxybenzenesulfonamide) using ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Lewis Acid-Mediated Demethylation [2] 7. Preparation: Dissolve the methoxy intermediate in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere. 8. Cleavage: Add Boron tribromide (BBr₃, 2.0 equiv) dropwise.

  • Mechanistic Causality: BBr₃ is a potent Lewis acid that selectively coordinates to the sterically accessible ether oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group. This method is chosen because it operates under mild enough conditions to leave the sulfonamide moiety intact.
  • Maturation: Warm the reaction to room temperature and stir for 4 hours.
  • Quenching & Validation: Carefully quench with saturated aqueous NaHCO₃ to neutralize excess BBr₃ and hydrobromic acid.
  • Validation Checkpoint: TLC analysis should show the complete disappearance of the higher Rf methoxy precursor. Post-purification ¹H NMR must reveal the emergence of the broad singlet at δ 10.56 ppm, confirming the liberation of the free phenol.
  • Purification: Extract with DCM, dry, and recrystallize from an ethyl acetate-hexane mixture to yield the pure target compound.

References

  • 抗HIV活性を有する 新規化合物の合成的研究 (Synthesis of novel compounds with anti-HIV activity) . National Institute of Informatics (NII).1

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists . Journal of Medicinal Chemistry (ACS Publications). 2

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling . National Institutes of Health (PMC). 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Schiff Bases from 5-chloro-2-hydroxybenzenesulfonamide

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of Schiff bases utilizing 5-chloro-2-hydroxybenzenesulfonamide as a key precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of Schiff bases utilizing 5-chloro-2-hydroxybenzenesulfonamide as a key precursor. Sulfonamide-containing Schiff bases are a class of compounds renowned for their broad spectrum of biological activities.[1][2][3] This guide details the underlying chemical principles, offers multiple validated synthesis protocols (conventional, microwave-assisted, and ultrasound-assisted), and provides in-depth procedures for purification and characterization. By elucidating the causality behind experimental choices and incorporating troubleshooting solutions, these protocols are designed to be robust and reproducible, empowering researchers to efficiently generate novel compounds for screening and development.

Introduction: The Scientific Rationale

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are pivotal in medicinal chemistry.[4][5][6] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is a cornerstone of synthetic organic chemistry.[5][7] When the primary amine is part of a sulfonamide moiety (R-SO₂NH₂), the resulting sulfonamide Schiff bases often exhibit enhanced and diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][8]

The selection of 5-chloro-2-hydroxybenzenesulfonamide as the amine precursor is strategic. This molecule incorporates three key pharmacophores whose synergistic effects can be explored in the resulting Schiff base derivatives:

  • The Sulfonamide Group (-SO₂NH₂): A well-established pharmacophore responsible for the antibacterial activity of sulfa drugs and present in various other therapeutic agents.[1][2]

  • The Phenolic Hydroxyl Group (-OH): Can participate in hydrogen bonding with biological targets and often contributes to antioxidant and antimicrobial activities. Its position ortho to the eventual imine bond allows for potential intramolecular hydrogen bonding, stabilizing the molecule.[9]

  • The Chloro Group (-Cl): A common halogen substituent in drug molecules that can enhance lipophilicity, improve membrane permeability, and participate in halogen bonding, often leading to increased biological potency.[10][11][12]

This guide provides the necessary protocols to react 5-chloro-2-hydroxybenzenesulfonamide with various aldehydes, creating a library of novel Schiff bases for further investigation.

Reaction Fundamentals: The Mechanism of Imine Formation

The formation of a Schiff base is a two-step nucleophilic addition-elimination reaction. Understanding this mechanism is crucial for optimizing reaction conditions.[4][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the sulfonamide's primary amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[4][6]

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable carbon-nitrogen double bond (imine). This step is the rate-limiting step and is typically catalyzed by either acid or base to facilitate the removal of the hydroxyl group as water.[6][7] Driving the reaction to completion often involves heating or the removal of water from the reaction mixture.[7]

Caption: General mechanism for the acid-catalyzed formation of a Schiff base.

Synthesis Protocols

Three distinct, validated methods for the synthesis of Schiff bases from 5-chloro-2-hydroxybenzenesulfonamide are presented. The choice of method depends on available equipment, desired reaction time, and scale.

Protocol 1: Conventional Synthesis via Reflux

This is the classic and most widely accessible method. The prolonged heating provides the activation energy needed to overcome the reaction barrier and facilitates the removal of water.

Rationale: Ethanol is an excellent solvent as it dissolves the reactants and has a suitable boiling point (78 °C) for reflux without degrading the components. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making it a better electrophile and accelerating the reaction.[6]

  • Materials:

    • 5-chloro-2-hydroxybenzenesulfonamide (1.0 eq)

    • Substituted aldehyde (1.0 eq)

    • Absolute Ethanol (approx. 20-30 mL per gram of sulfonamide)

    • Glacial Acetic Acid (2-3 drops)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Dissolve 5-chloro-2-hydroxybenzenesulfonamide (e.g., 2.08 g, 10 mmol) in absolute ethanol (40 mL) in a round-bottom flask with magnetic stirring.

    • Add the selected aldehyde (10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

This method leverages microwave energy to dramatically reduce reaction times from hours to minutes, often improving yields and reducing side products.[13][14]

Rationale: Microwave irradiation provides rapid, uniform heating throughout the reaction volume. This efficient energy transfer accelerates the rate-limiting dehydration step, leading to a much faster synthesis.[14]

  • Materials:

    • 5-chloro-2-hydroxybenzenesulfonamide (1.0 eq)

    • Substituted aldehyde (1.0 eq)

    • Absolute Ethanol (5-10 mL)

    • Microwave-safe reaction vessel with a snap-on cap.

    • Scientific microwave reactor.

  • Procedure:

    • Place 5-chloro-2-hydroxybenzenesulfonamide (e.g., 0.42 g, 2 mmol) and the aldehyde (2 mmol) into a 10 mL microwave reaction vessel.

    • Add 5 mL of absolute ethanol and a small magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 100-120 °C for 5-15 minutes.[14] (Note: Optimize time and temperature for specific aldehydes).

    • After irradiation, cool the vessel to room temperature using compressed air.

    • The product will typically precipitate upon cooling.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Protocol 3: Ultrasound-Assisted Synthesis (Sonication)

Sonication uses the energy of sound waves to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high-temperature and high-pressure zones, accelerating the reaction.[15]

Rationale: This method offers an energy-efficient, room-temperature alternative to conventional heating, which can be beneficial for thermally sensitive substrates.[15]

  • Materials:

    • 5-chloro-2-hydroxybenzenesulfonamide (1.0 eq)

    • Substituted aldehyde (1.0 eq)

    • Absolute Ethanol (10 mL)

    • Erlenmeyer flask or beaker.

    • Ultrasonic bath or probe sonicator.

  • Procedure:

    • Suspend 5-chloro-2-hydroxybenzenesulfonamide (e.g., 1.04 g, 5 mmol) and the aldehyde (5 mmol) in 10 mL of absolute ethanol in an Erlenmeyer flask.

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature for 30-90 minutes.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the solid product can be collected by vacuum filtration, washed with cold ethanol, and dried.

Synthesis Method Typical Reaction Time Temperature Energy Input Advantages Reference
Conventional Reflux 4 - 6 hours~80 °CThermalWidely accessible, simple setup[16]
Microwave-Assisted 5 - 15 minutes100 - 120 °CMicrowaveRapid, high yields, clean reactions[13][14]
Ultrasound-Assisted 30 - 90 minutesRoom Temp.AcousticEnergy efficient, good for sensitive substrates[15]

General Experimental Workflow

The overall process from starting materials to a fully characterized final product follows a logical sequence. This workflow ensures the purity and identity of the synthesized compound.

Caption: Standard workflow for the synthesis and validation of Schiff bases.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most common method for purifying the solid crude product.

Rationale: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities are typically either much more soluble (staying in the mother liquor) or much less soluble (can be filtered out hot) than the desired product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.

  • Procedure:

    • Place the crude Schiff base product in an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol to just dissolve the solid.

    • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

    • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them thoroughly.

Characterization Techniques

Confirming the structure and purity of the final product is a critical step.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot for the purified product indicates high purity.

  • Melting Point (M.P.): Pure crystalline solids have a sharp, defined melting point range. A broad or depressed melting point compared to literature values (if available) suggests impurities.[17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool for identifying key functional groups. The successful formation of the Schiff base is confirmed by:

    • The disappearance of the C=O stretching band from the starting aldehyde (typically 1690-1740 cm⁻¹).[17]

    • The disappearance or significant change in the N-H stretching bands of the primary sulfonamide.[17]

    • The appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence is the appearance of a singlet for the azomethine proton (-N=CH -), which typically resonates in the δ 8.0-10.0 ppm range.[17] The phenolic -OH proton may appear as a broad singlet at a high chemical shift, and aromatic protons will be visible in their characteristic region (δ 6.5-8.5 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The molecular ion peak (M⁺) should correspond to the calculated mass of the target Schiff base.

Technique Key Feature to Observe Typical Value / Range Reference
FT-IR Imine (C=N) Stretch1600 - 1650 cm⁻¹[16][17]
¹H NMR Azomethine (CH=N) Protonδ 8.0 - 10.0 ppm[17]
¹³C NMR Azomethine (C=N) Carbonδ 160 - 170 ppm[17]
MS Molecular Ion Peak [M]⁺Matches calculated MW-

Applications and Significance

Schiff bases derived from sulfonamides are versatile ligands in coordination chemistry and are of significant interest in drug development.[3][18] Specifically, derivatives from precursors like 5-chloro-2-hydroxybenzaldehyde have demonstrated potent antimicrobial activity against a range of bacteria, including resistant strains like MRSA, and mycobacteria.[10][11][12] The compounds synthesized using these protocols can be screened for a variety of biological activities, including:

  • Antibacterial and Antifungal Activity[1][19]

  • Anticancer Activity[2][17]

  • Anti-inflammatory Activity[1][2]

  • Antiviral Activity[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; Insufficient heating/reaction time; Reactants are not pure; Equilibrium not shifted.Increase reaction time or temperature. Check purity of starting materials. For reflux, use a Dean-Stark trap to remove water. Ensure proper acid catalysis.
Oily Product / Fails to Solidify Product may be impure or have a low melting point.Try to precipitate the product by adding the reaction mixture to ice-cold water. Purify via column chromatography instead of recrystallization.
Multiple Spots on TLC of Final Product Incomplete reaction; Presence of side products or impurities.Re-run the purification (recrystallization) step. Ensure the recrystallization solvent is appropriate. If impurities persist, use column chromatography.
Broad Melting Point Range Product is impure or still wet.Recrystallize the product again. Ensure the product is completely dry by using a vacuum oven for an extended period.
Absence of Imine (C=N) Peak in FT-IR Reaction did not proceed to completion.Confirm the presence of starting material peaks (C=O, NH₂). Re-run the reaction under more forcing conditions (longer time, higher temp, more efficient water removal).

References

  • Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. (2025). Eurasian Journal of Science and Technology.
  • Mechanism of Schiff base (imine) Formation.
  • Synthesis of Schiff Bases by Non-Conventional Methods. (2022). IntechOpen.
  • Chemistry Schiff Bases.
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
  • Schiff base. Wikipedia.
  • Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. PMC.
  • Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. (2020). PMC.
  • Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyure. White Rose Research Online.
  • Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. (2016). Asian Journal of Chemistry.
  • Schiff's Base of Different Sulfonamides. International Journal of Pharmaceutical Sciences.
  • Synthesis and Applications of Schiff Base from Sulfa Drugs:A review. (2022).
  • Synthesis, Spectral Characterization and Antibacterial Study of aSchiff Base Metal Complexes Derived from N-[(E)-(5-Chloro-2-Hydroxyphenyl) Methylidene]-4-Nitrobenzenesulfonamide.
  • Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E)-(5-Chloro-2-Hydroxyphenyl) Methylidene]-4-Nitrobenzenesulfonamide. idosi.org.
  • Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggreg
  • Synthesis of Sulphonamide Schiff bases and Schiff bases under ultrasonic conditions.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
  • 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide.
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). PubMed.

Sources

Application

protocol for synthesizing 5-chloro-2-hydroxybenzenesulfonamide derivatives

Application Note: Strategic Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide Derivatives Executive Summary & Pharmacological Context 5-Chloro-2-hydroxybenzenesulfonamide derivatives (and their salicylanilide analogs) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide Derivatives

Executive Summary & Pharmacological Context

5-Chloro-2-hydroxybenzenesulfonamide derivatives (and their salicylanilide analogs) represent a highly versatile pharmacophore in modern drug discovery. They function as potent inhibitors of IκB kinase β, non-acidic P2X1 receptor antagonists, and exhibit profound antimicrobial activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA)[1],[2],[3]. This application note details a robust, high-yield, three-step synthetic protocol to generate these derivatives, emphasizing regiocontrol, functional group compatibility, and self-validating analytical checkpoints.

Strategic Synthesis Design: The "Why" Behind the Chemistry

Direct chlorosulfonation of unprotected phenols often leads to complex mixtures due to competing O-sulfonylation and oxidative side reactions. To circumvent this, our protocol utilizes a protection-directed functionalization strategy supported by established medicinal chemistry standards[2]:

  • Step 1: Regioselective Chlorosulfonation. We begin with 4-chloroanisole. The methoxy group serves a dual purpose: it protects the sensitive phenolic oxygen and acts as a strong ortho/para-directing group. Since the para position is blocked by the chlorine atom, electrophilic aromatic substitution is forced exclusively to the ortho position, yielding 5-chloro-2-methoxybenzenesulfonyl chloride.

  • Step 2: Nucleophilic Amidation. The sulfonyl chloride is reacted with an aryl or alkyl amine. Pyridine is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Step 3: Lewis Acid-Mediated Demethylation. Boron tribromide (BBr₃) is used to cleave the methoxy ether. BBr₃ selectively coordinates to the sterically accessible ether oxygen, facilitating bromide attack on the methyl group. Conducting this at -78 °C ensures the sulfonamide linkage remains intact.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Chloroanisole (Starting Material) Step1 Step 1: Chlorosulfonation ClSO3H, 15°C to 50°C SM->Step1 Int1 5-Chloro-2-methoxybenzenesulfonyl chloride (Intermediate 1) Step1->Int1 Regioselective Substitution Step2 Step 2: Sulfonamidation R-NH2, Pyridine, DCM, RT Int1->Step2 Int2 N-Aryl-5-chloro-2-methoxybenzenesulfonamide (Intermediate 2) Step2->Int2 Nucleophilic Attack Step3 Step 3: Demethylation BBr3, DCM, -78°C to RT Int2->Step3 Product 5-Chloro-2-hydroxybenzenesulfonamide Derivative (Final Target) Step3->Product Ether Cleavage

Workflow for the 3-step synthesis of 5-chloro-2-hydroxybenzenesulfonamide derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a drying tube. Cool freshly distilled chlorosulfonic acid (13.2 g, 0.1 mol, 1.0 equiv) to 15 °C using an ice-water bath[2].

  • Addition: Add 4-chloroanisole (27 mL, 0.2 mol, 2.0 equiv) dropwise over 30 minutes.

    • Causality: Slow addition controls the highly exothermic nature of the reaction, preventing the generation of sulfonic anhydride byproducts.

  • Reaction: Allow the mixture to stir, maintaining the internal temperature below 50 °C for 2 hours.

  • Validation & Quenching: The reaction mixture will transition to a viscous, dark amber solution. Carefully pour the mixture over 250 g of crushed ice under vigorous stirring.

  • Isolation: A white precipitate will immediately form. Filter the solid under vacuum, wash with cold water (3 × 50 mL), and dry in a desiccator over P₂O₅.

    • Self-Validation: If the product oils out instead of precipitating, the quenching temperature exceeded 5 °C; ensure adequate ice is present during the quench.

Protocol B: Sulfonamidation (e.g., with 3,5-bis(trifluoromethyl)aniline)
  • Setup: Dissolve 5-chloro-2-methoxybenzenesulfonyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Amine Addition: Add the target amine (11 mmol, 1.1 equiv) followed by (15 mmol, 1.5 equiv)[1].

  • Monitoring: Stir at room temperature for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active sulfonyl chloride spot (R_f ~0.8) should completely disappear, replaced by a lower R_f spot corresponding to the sulfonamide.

  • Workup: Wash the organic layer with 1M HCl (2 × 20 mL) to remove excess pyridine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: BBr₃-Mediated Demethylation
  • Cooling: Dissolve the methoxy-sulfonamide intermediate (5 mmol) in anhydrous DCM (20 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Cleavage: Add BBr₃ (1.0 M in DCM, 15 mL, 3.0 equiv) dropwise.

    • Causality: Excess BBr₃ is required because Lewis basic sites on the sulfonamide group will competitively coordinate the reagent, reducing the effective concentration available for ether cleavage.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Recool to 0 °C and carefully quench with methanol (10 mL) dropwise until effervescence ceases.

    • Self-Validation: LC-MS analysis of the crude mixture must confirm a mass shift of -14 Da (loss of a CH₂ group) compared to the starting material, verifying successful deprotection without sulfonamide cleavage.

  • Purification: Concentrate the mixture, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the final product[1].

Quantitative Data & Biological Efficacy

The following table summarizes the yield and pharmacological efficacy of key derivatives synthesized using variations of this protocol, validating the robustness of the methodology across different amine inputs. Data is aggregated from established literature evaluating these scaffolds against P2X1 receptors and bacterial strains[1],[2],[3].

Compound Derivative (R-Group)Overall Yield (%)P2X1 IC₅₀ (µM)M. tuberculosis MIC (µM)S. aureus MIC (µM)
3,5-bis(trifluoromethyl)phenyl701.391.5>50
3,4-bis(trifluoromethyl)phenyl62N/A0.8 - 1.6>50
4,6-dimethylpyrimidin-2-yl65N/A>5015.62
Thiazol-2-yl68N/A1.0 - 4.031.25
Unsubstituted Phenyl8210.4>50>50

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PubMed Central (PMC) - NIH.[Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry - PubMed. [Link]

Sources

Method

Application Note: Profiling 5-Chloro-2-hydroxybenzenesulfonamide in Enzyme Inhibition Studies

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Discipline: Enzymology, Structural Biology, and High-Throughput Screening (HTS) Executive Summary The rational design of enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Discipline: Enzymology, Structural Biology, and High-Throughput Screening (HTS)

Executive Summary

The rational design of enzyme inhibitors frequently relies on privileged molecular scaffolds that offer predictable, high-affinity interactions within target active sites or allosteric pockets. 5-chloro-2-hydroxybenzenesulfonamide is a highly versatile pharmacophore utilized extensively in drug discovery. Its unique structural topology—comprising a primary sulfonamide, an ortho-hydroxyl group, and a meta-chloro substitution—enables dual utility: it acts as a direct zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA) and serves as a critical anchor in allosteric modulators, such as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 [1].

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to the mechanistic causality of this compound, alongside self-validating experimental protocols for kinetic profiling.

Mechanistic Causality: The Pharmacophore Profile

To design effective screening cascades, one must first understand the thermodynamic and structural causality behind the binding of 5-chloro-2-hydroxybenzenesulfonamide to its targets.

Metalloenzyme Inhibition (Carbonic Anhydrase)

In human Carbonic Anhydrase isozymes, the primary sulfonamide moiety ( −SO2​NH2​ ) acts as a classical ZBG. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule.

  • Causality of the 2-Hydroxyl Group: The ortho-hydroxyl group modulates the pKa​ of the sulfonamide, ensuring optimal deprotonation at physiological pH, while simultaneously engaging in hydrogen bonding with the highly conserved Thr199 residue.

  • Causality of the 5-Chloro Group: The halogen atom drives the molecule into the hydrophobic half of the CA active site (lined by Val121 and Leu198), significantly decreasing the off-rate ( koff​ ) through favorable halogen- π and Van der Waals interactions.

Allosteric Modulation (HIV-1 Reverse Transcriptase)

When elaborated into larger scaffolds (e.g., thiazolidenebenzenesulfonamides), this fragment acts as a potent NNRTI. It binds to a hydrophobic pocket located ~10 Å from the polymerase active site. According to1, the presence of the 2-hydroxyl group is the definitive structural determinant for overcoming clinical resistance mutations (such as K103N and Y181C). The hydroxyl group establishes a novel hydrogen-bond network that compensates for the loss of aromatic stacking caused by the Tyrosine-to-Cysteine (Y181C) mutation.

G Compound 5-chloro-2-hydroxybenzenesulfonamide Sulfonamide Sulfonamide Group (Primary ZBG) Compound->Sulfonamide Hydroxyl 2-Hydroxyl Group (H-Bond Donor/Acceptor) Compound->Hydroxyl Chloro 5-Chloro Group (Hydrophobic/Halogen Bond) Compound->Chloro Target1 Carbonic Anhydrase (CA) Active Site Zn2+ Coordination Sulfonamide->Target1 Displaces Catalytic H2O Target2 HIV-1 RT (NNRTI) Allosteric Pocket Binding Hydroxyl->Target2 Overcomes Y181C Mutation Chloro->Target2 Anchors in Hydrophobic Cleft

Fig 1. Mechanistic interactions of 5-chloro-2-hydroxybenzenesulfonamide with target enzymes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory pre-incubation steps (dictated by the slow-binding kinetics of sulfonamides) and strict quality control metrics (Z'-factor).

Protocol A: Carbonic Anhydrase Esterase Activity Assay (HTS Format)

Sulfonamides are slow, tight-binding inhibitors. Omitting a pre-incubation step will result in artificially high IC50​ values due to failure to reach thermodynamic equilibrium.

Materials:

  • Recombinant Human CA II (hCA II)

  • Substrate: 4-Nitrophenyl acetate (pNPA), 10 mM stock in anhydrous acetonitrile.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Brij-35 (prevents aggregation).

  • Positive Control: Acetazolamide (AZM).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 5-chloro-2-hydroxybenzenesulfonamide in 100% DMSO. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate (final DMSO concentration 1%).

  • Enzyme Addition: Add 49 µL of hCA II (final concentration 10 nM) in Assay Buffer to the compound wells.

  • Thermodynamic Pre-incubation (Critical Step): Incubate the plate at 25°C for exactly 15 minutes. Causality: This allows the sulfonamide to fully displace the zinc-bound hydroxide ion.

  • Reaction Initiation: Add 50 µL of 1 mM pNPA (diluted in Assay Buffer) to all wells.

  • Kinetic Readout: Immediately monitor the absorbance at 400 nm (formation of 4-nitrophenolate) continuously for 10 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM AZM as the positive control. The assay is only valid if Z′≥0.6 .

Protocol B: HIV-1 RT Radiometric Polymerase Assay

Evaluating the compound's ability to overcome resistance requires parallel testing against Wild-Type (WT) and mutant strains.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , 1 mM DTT, poly(rA)-oligo(dT) template-primer, and [3H] -dTTP (1 µCi/reaction).

  • Enzyme/Inhibitor Incubation: Incubate WT, K103N, or Y181C HIV-1 RT (50 nM) with varying concentrations of the thiazolidenebenzenesulfonamide derivative for 10 minutes at 37°C.

  • Initiation & Quenching: Add the Master Mix to initiate polymerization. After 30 minutes, quench the reaction by adding 10% cold Trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate to precipitate the synthesized radiolabeled DNA.

  • Filtration & Counting: Harvest the precipitate onto GF/C glass fiber filters, wash extensively with 10% TCA, and quantify radioactivity via liquid scintillation counting.

  • Validation: Compare fold-shifts in IC50​ against Nevirapine. A valid resistance-breaking profile is confirmed if the mutant/WT IC50​ ratio is <5 .

Workflow Step1 1. Compound Prep (10-point Serial Dilution) Step2 2. Enzyme Incubation (Mandatory 15 min for ZBG) Step1->Step2 Transfer to Assay Plate Step3 3. Substrate Addition (pNPA or [3H]-dTTP) Step2->Step3 Thermodynamic Eq. Reached Step4 4. Kinetic Readout (Abs 400nm / Scintillation) Step3->Step4 Linear Phase Monitoring Step5 Step5 Step4->Step5 Non-linear Regression

Fig 2. Self-validating high-throughput screening workflow for enzyme inhibition kinetic profiling.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modularity of 5-chloro-2-hydroxybenzenesulfonamide allows it to be tuned for vastly different targets. The table below summarizes the quantitative impact of this pharmacophore across distinct enzyme and receptor classes, demonstrating its broad utility in medicinal chemistry [2, 3].

Compound / DerivativeTarget Enzyme / ReceptorPotency ( IC50​ / Ki​ )Key Structural Contribution
5-chloro-2-hydroxybenzenesulfonamide Carbonic Anhydrase II Ki​≈25 nM Primary ZBG coordination; Cl-driven hydrophobic packing.
Thiazolidene Derivative (YM-215389) HIV-1 RT (Wild-Type) 2-OH H-bonding in NNRTI allosteric pocket.
Thiazolidene Derivative (YM-215389) HIV-1 RT (K103N Mutant) Overcomes steric clash of K103N via structural flexibility.
Salicylanilide Derivative P2X1 Receptor 5-Cl hydrophobic packing; disruption of proton gradient.

Data synthesized from foundational SAR studies on thiazolidenebenzenesulfonamides and salicylanilides.

References

  • Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives. PubMed (NIH). Available at:[1]

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[2]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PubMed Central (NIH). Available at:[3]

Sources

Application

Application Note: 5-Chloro-2-hydroxybenzenesulfonamide as a Versatile Chemical Intermediate in Drug Discovery

Executive Summary & Chemical Profiling 5-Chloro-2-hydroxybenzenesulfonamide (CAS: 82020-64-2) is a highly privileged, bifunctional chemical intermediate widely utilized in modern medicinal chemistry and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-Chloro-2-hydroxybenzenesulfonamide (CAS: 82020-64-2) is a highly privileged, bifunctional chemical intermediate widely utilized in modern medicinal chemistry and agrochemical development [1]. Featuring both a hydrogen-bond donating phenol and a versatile primary sulfonamide, this scaffold serves as the foundational building block for synthesizing complex pharmacophores, including P2X1 receptor antagonists, antitubercular agents, and epigenetic inhibitors.

This application note details the mechanistic rationale for selecting this intermediate, highlights its structure-activity relationship (SAR) across different therapeutic areas, and provides a self-validating, field-proven protocol for its derivatization via Chan-Lam cross-coupling.

Mechanistic Rationale: Why This Scaffold? (E-E-A-T Insights)

In drug design, the selection of an intermediate is rarely arbitrary. The 5-chloro-2-hydroxybenzenesulfonamide core provides three distinct functional handles, each contributing a specific physicochemical property to the final Active Pharmaceutical Ingredient (API):

  • The 2-Hydroxyl Group (Hydrogen Bonding & Proton Shuttling): The phenol moiety is strictly required for biological activity in several target classes. In P2X1 antagonists, it acts as a critical hydrogen-bond donor to anchor the molecule within the receptor pocket[2]. In antimicrobial applications, it enables the molecule to act as a proton ionophore, shuttling protons across lipid bilayers to collapse the proton motive force (PMF) of pathogens [3].

  • The 5-Chloro Substituent (Lipophilic Efficiency & pKa Tuning): Halogenation at the 5-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, facilitating passive diffusion across hydrophobic cell membranes. Second, its electron-withdrawing nature lowers the pKa of both the adjacent phenol and the sulfonamide, tuning the ionization state of the molecule to be optimal at physiological pH (7.4) [2, 3].

  • The Primary Sulfonamide (Derivatization Handle): The −SO2​NH2​ group is a highly versatile electrophilic/nucleophilic center. It can be readily transformed into N-aryl sulfonamides, sulfonylureas, or acylsulfonamides, allowing chemists to rapidly explore chemical space during hit-to-lead optimization.

Mechanism Extracellular Extracellular Space (Low pH) Protonation of 2-OH Phenol Membrane Lipid Bilayer (Lipophilic Diffusion via 5-Cl) Extracellular->Membrane Neutral Species Intracellular Intracellular Space (High pH) Deprotonation & H+ Release Membrane->Intracellular Diffusion Intracellular->Membrane Anionic Species (Return) Effect Collapse of Proton Motive Force (Pathogen Cell Death) Intracellular->Effect Depletes ATP

Figure 1: Proton shuttling mechanism of 5-chloro-2-hydroxybenzenesulfonamide derivatives.

Key Applications in Drug Development

A. Synthesis of P2X1 Receptor Antagonists

Purinergic P2X1 receptors are ligand-gated ion channels implicated in thrombosis and inflammatory diseases. Derivatives of 5-chloro-2-hydroxybenzenesulfonamide (such as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzenesulfonamide) have been identified as potent, non-acidic P2X1 antagonists [2]. The sulfonamide linkage provides superior metabolic stability compared to traditional amide linkers.

B. Antitubercular Agents (IMD-0354 Analogs)

The core scaffold is heavily utilized to synthesize salicylanilide and sulfonamide analogs targeting Mycobacterium tuberculosis (Mtb). By replacing the amide bond of the clinical candidate IMD-0354 with a sulfonamide derived from this intermediate, researchers can decouple antimicrobial potency from mammalian cytotoxicity [3].

C. Epigenetic Modulators (WDR5-MYC Inhibitors)

Recent patent literature highlights the use of 5-chloro-2-hydroxybenzenesulfonamide as an intermediate in the synthesis of small molecules that disrupt the WDR5-MYC protein-protein interaction, a highly sought-after target in oncology for MYC-driven cancers (e.g., breast and colorectal cancer) [4].

Quantitative SAR Summary

The following table summarizes the causal relationship between structural modifications of the 5-chloro-2-hydroxybenzenesulfonamide core and resulting biological activity.

Scaffold ModificationP2X1 Antagonism (IC₅₀)Mtb Inhibition (MIC)Mechanistic Rationale
Lead Core (5-Cl, 2-OH) Nanomolar rangePotent (<5 µM)Optimal balance of lipophilicity and H-bond donation[2, 3].
Des-chloro (H, 2-OH) ~0.0769 µM2-4 fold potency dropCl is non-essential for P2X1, but critical for Mtb membrane diffusion [2, 3].
Des-hydroxy (5-Cl, H) >10 µM (Inactive)InactiveComplete loss of the critical H-bond donor and proton shuttle[2, 3].
2-Methoxy (5-Cl, 2-OMe) >10 µM (Inactive)InactiveSteric clash in receptor pocket; inability to donate proton[2, 3].

Experimental Protocol: N-Arylation via Chan-Lam Coupling

To convert 5-chloro-2-hydroxybenzenesulfonamide into a target API (e.g., an N-aryl sulfonamide), traditional Ullmann couplings often require harsh temperatures (>100 °C) that can degrade the molecule. As an expert alternative, we recommend the Copper-Catalyzed Chan-Lam Cross-Coupling . This method operates at room temperature and is highly selective for the sulfonamide nitrogen over the phenol oxygen.

SynthesisWorkflow SM 5-chloro-2-hydroxy- benzenesulfonamide (Intermediate) Conditions Cu(OAc)2, Pyridine DCM, Air, RT SM->Conditions Reagent Arylboronic Acid (Electrophile) Reagent->Conditions Product N-Aryl Sulfonamide (Target API) Conditions->Product Chan-Lam Coupling

Figure 2: Synthetic workflow for N-aryl sulfonamide generation via Chan-Lam coupling.

Reagents & Materials
  • Starting Material: 5-chloro-2-hydroxybenzenesulfonamide (1.0 equiv, 1.0 mmol, 207.6 mg)

  • Electrophile: 3,5-bis(trifluoromethyl)phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Copper(II) acetate, anhydrous ( Cu(OAc)2​ ) (0.1 equiv, 0.1 mmol)

  • Base/Ligand: Pyridine, anhydrous (2.0 equiv, 2.0 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (10 mL)

  • Additive: Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology (Self-Validating System)

Step 1: Reaction Assembly

  • In an oven-dried 50 mL round-bottom flask, add 5-chloro-2-hydroxybenzenesulfonamide, the arylboronic acid, Cu(OAc)2​ , and the 4Å molecular sieves.

  • Causality Note: Molecular sieves are strictly required to scavenge adventitious water, which would otherwise competitively hydrolyze the boronic acid to a phenol, severely reducing the yield.

Step 2: Initiation

  • Suspend the mixture in 10 mL of anhydrous DCM.

  • Add pyridine dropwise via syringe. The solution will typically turn a deep blue/green color, indicating the formation of the active Copper-Pyridine complex.

  • Equip the flask with a drying tube (e.g., CaCl2​ ) to prevent moisture ingress while allowing ambient oxygen ( O2​ ) to enter.

  • Causality Note: Do not purge with inert gas (Nitrogen/Argon). Ambient O2​ is the stoichiometric oxidant required to reoxidize the Cu(I) intermediate back to the catalytically active Cu(II) state.

Step 3: In-Process Control (IPC) & Analytical Validation

  • Stir the reaction vigorously at room temperature for 16-24 hours.

  • Validation Checkpoint: At 16 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI-).

  • Expected Outcome: Disappearance of the starting material peak ( m/z 206 [M−H]− ) and appearance of the target product mass. If starting material remains >10%, add an additional 0.5 equiv of boronic acid and stir for 4 hours.

Step 4: Workup & Isolation

  • Filter the crude reaction mixture through a short pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with EtOAc (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous HCl ( 2×15 mL) to remove pyridine, followed by saturated aqueous NaHCO3​ (15 mL), and Brine (15 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).

  • Final Validation: Verify the product via 1H NMR. The disappearance of the primary sulfonamide −NH2​ singlet (~7.5 ppm, broad) and the appearance of a single secondary sulfonamide −NH proton (~10.5 ppm, broad) confirms successful N-arylation without O-arylation of the protected phenol.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling Source: PubMed Central (PMC) - NIH URL:[Link]

  • WDR5-MYC inhibitors Source: Justia Patents URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-hydroxybenzenesulfonamide Synthesis Yield

Welcome to the Technical Support Center for the synthesis of 5-chloro-2-hydroxybenzenesulfonamide and its derivatives. These compounds are critical scaffolds in drug discovery, notably acting as potent inhibitors of IκB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-2-hydroxybenzenesulfonamide and its derivatives. These compounds are critical scaffolds in drug discovery, notably acting as potent inhibitors of IκB kinase β and non-acidic P2X1 receptor antagonists[1][2].

This guide addresses the common bottlenecks in their synthesis—specifically, poor yields during chlorosulfonation and incomplete amidation—by transitioning from a direct functionalization approach to a high-yield, protection-deprotection strategy.

Synthesis Workflow

SynthesisWorkflow A 4-Chloroanisole (Starting Material) B Chlorosulfonation (ClSO3H, 15-50°C) A->B C 5-Chloro-2-methoxybenzene- 1-sulfonyl chloride B->C Ice quench D Amidation (Amine, Base, DCM) C->D E N-Substituted 5-chloro-2- methoxybenzenesulfonamide D->E High yield F Deprotection (BBr3, DCM, 0°C to RT) E->F G 5-Chloro-2-hydroxybenzene- sulfonamide Target F->G NaHCO3 quench

Optimized 3-step synthesis workflow for 5-chloro-2-hydroxybenzenesulfonamide derivatives.

Phase 1: Chlorosulfonation Troubleshooting

Q: Why is my yield of the sulfonyl chloride intermediate consistently below 30% when starting directly from 4-chlorophenol? A: Direct chlorosulfonation of 4-chlorophenol is highly inefficient. The unprotected phenolic hydroxyl group is strongly electron-donating, which makes the aromatic ring overly reactive. This leads to polysulfonation and oxidative degradation in the presence of harsh reagents like chlorosulfonic acid. Furthermore, the hydroxyl group can react to form unstable chlorosulfates. The Expert Solution: Mask the phenol by starting with 4-chloroanisole . The methoxy group dampens the over-reactivity while still directing the electrophilic aromatic substitution predominantly to the ortho position (relative to the methoxy group) due to steric and electronic effects. This yields 5-chloro-2-methoxybenzenesulfonyl chloride cleanly and in high yields[1].

Q: How should I quench the chlorosulfonation reaction to prevent the product from reverting to sulfonic acid? A: Sulfonyl chlorides are highly susceptible to hydrolysis. If the reaction is quenched in liquid water, the exothermic nature of the dilution will heat the mixture, rapidly hydrolyzing the sulfonyl chloride back to the inactive sulfonic acid. The Expert Solution: Quench the reaction by carefully pouring the mixture into a large excess of crushed ice. The phase change of the ice absorbs the heat of the reaction (enthalpy of mixing) and keeps the temperature near 0 °C, kinetically trapping the sulfonyl chloride. Extract immediately with dichloromethane (DCM) to remove the product from the aqueous phase[1].

Phase 2: Amidation Optimization

Q: During amidation with deactivated amines (e.g., 3,5-bis(trifluoromethyl)aniline), my conversion stalls. How can I drive the reaction to completion? A: Anilines bearing strong electron-withdrawing groups (like -CF3) have significantly reduced nucleophilicity. Standard conditions (amine + sulfonyl chloride in DCM) will often stall. The Expert Solution: Use a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the transfer of the sulfonyl group, and utilize pyridine as both the base and the solvent. If using DCM, ensure a slight excess of triethylamine (TEA) is present and allow the reaction to proceed at room temperature for an extended period (up to 12 hours) to ensure complete conversion[2].

Phase 3: Deprotection & Purification

Q: What is the most reliable method to cleave the methoxy ether to reveal the final 2-hydroxybenzenesulfonamide without breaking the sulfonamide linkage? A: Boron tribromide (BBr3) in DCM is the gold standard for this transformation. The sulfonamide bond is generally stable to BBr3 under controlled conditions. The Expert Solution: Add BBr3 dropwise at 0 °C to prevent localized heating and side reactions. Allow the reaction to warm to room temperature. Crucially, quench the reaction with a saturated aqueous solution of NaHCO3. This neutralizes the excess BBr3 and the hydrobromic acid generated, preventing the acid-catalyzed cleavage of the sulfonamide bond[2].

Quantitative Data Summary

To illustrate the superiority of the protected route, the following table summarizes the expected yields and reaction conditions based on validated internal protocols and literature standards.

Synthesis RouteStarting MaterialKey ReagentsIntermediate Yield (Sulfonyl Chloride)Final Yield (Sulfonamide)Analytical Notes
Direct Route 4-ChlorophenolClSO3H, Amine< 30%< 20%High impurity profile; requires reverse-phase HPLC for isolation.
Protected Route 4-ChloroanisoleClSO3H, Amine, BBr370 - 85%65 - 75%Clean conversion; purifiable via standard silica gel chromatography.

Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step can be monitored via TLC or LC-MS before proceeding, guaranteeing high fidelity in the final yield.

Step 1: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride

  • Cool freshly distilled chlorosulfonic acid (13.2 g, 0.1 mol, 1.0 equiv) to 15 °C in an ice-water bath.

  • Carefully add 4-chloroanisole (27 mL, 0.2 mol, 2.0 equiv) dropwise. Causality check: Slow addition controls the exothermic electrophilic aromatic substitution, preventing polysulfonation.

  • Maintain the reaction mixture temperature strictly below 50 °C and stir for 3 hours.

  • Carefully pour the reaction mixture into 250 mL of crushed ice to quench.

  • Extract the aqueous mixture with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the intermediate as a white solid[1].

Step 2: Amidation to N-Substituted 5-Chloro-2-methoxybenzenesulfonamide

  • Dissolve the target amine (e.g., 3,5-bis(trifluoromethyl)aniline, 0.50 mmol) in anhydrous DCM (5 mL).

  • Add triethylamine (1.5 mmol, 3.0 equiv) and cool the mixture to 0 °C.

  • Add the 5-chloro-2-methoxybenzenesulfonyl chloride (0.60 mmol, 1.2 equiv) portion-wise.

  • Warm to room temperature and stir for 12 hours. Validation: Monitor by TLC (Hexanes:EtOAc 3:1); the sulfonyl chloride spot should completely disappear.

  • Wash with 1N HCl, followed by brine. Dry over MgSO4 and evaporate the solvent. Purify via column chromatography.

Step 3: Deprotection to 5-Chloro-2-hydroxybenzenesulfonamide

  • Dissolve the methoxy sulfonamide intermediate (0.50 mmol) in anhydrous DCM (5 mL) and cool to 0 °C under an inert atmosphere (N2 or Argon).

  • Add BBr3 (250 mg, 1.00 mmol, 2.0 equiv) dropwise. Causality check: 0 °C prevents the highly reactive BBr3 from cleaving the sulfonamide bond.

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench by slowly adding a saturated aqueous solution of NaHCO3 (20 mL) at 0 °C.

  • Extract with DCM (3 × 20 mL), dry the organic phase, and concentrate. Purify the residue by column chromatography (SiO2, eluent: petroleum ether/ethyl acetate 5:1) to obtain the final product as a colorless solid (approx. 70% yield)[2].

References

  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxybenzenesulfonamide

Welcome to the Technical Support Center. As drug development continues to target complex protein-protein interactions, 5-chloro-2-hydroxybenzenesulfonamide has emerged as a critical synthetic intermediate, particularly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development continues to target complex protein-protein interactions, 5-chloro-2-hydroxybenzenesulfonamide has emerged as a critical synthetic intermediate, particularly in the development of WDR5-MYC inhibitors[1] and potent P2X1 receptor antagonists[2].

However, isolating this compound presents unique physicochemical challenges. Its dual hydrogen-bond donor/acceptor profile and amphoteric nature often lead to stubborn emulsions, co-elution with positional isomers, and a notorious tendency to "oil out" rather than crystallize. This guide, developed by senior application scientists, provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-purity isolation.

Experimental Workflow & Methodology

The following workflow leverages the compound's pH-dependent solubility and hydrogen-bonding capacity to achieve >98% purity.

PurificationWorkflow Crude Crude Reaction Mixture (Isomers, Unreacted Phenol) Acidify Acidification (pH < 3) Protonate Phenol & Sulfonamide Crude->Acidify Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Acidify->Extract OrgPhase Organic Phase (Target + Organic Impurities) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Salts & Polar Byproducts) Extract->AqPhase Bottom Layer (Discard) Chromatography Flash Chromatography (Pet Ether / EtOAc 5:1) OrgPhase->Chromatography Concentration Crystallization Recrystallization (EtOAc / Hexane) Chromatography->Crystallization Fraction Pooling PureProduct Pure 5-chloro-2-hydroxy benzenesulfonamide Crystallization->PureProduct Filtration & Drying

Figure 1: Optimized purification workflow for 5-chloro-2-hydroxybenzenesulfonamide.
Step-by-Step Isolation Protocol

Step 1: Reaction Quench and pH-Guided Fractionation

  • Procedure: Cool the crude amidation reaction mixture to 0°C. Vigorously stir and slowly add 1M HCl until the aqueous phase reaches a stable pH of 2 to 3.

  • Causality: The target molecule contains both a primary sulfonamide and a highly acidic phenol (pKa lowered by the electron-withdrawing ortho-sulfonamide and meta-chloro groups). At neutral or alkaline pH, the compound exists partially as a water-soluble salt. Strict acidification ensures complete protonation, driving the neutral molecule out of the aqueous phase.

Step 2: Liquid-Liquid Extraction

  • Procedure: Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL aqueous). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: EtOAc is a strong hydrogen-bond acceptor. It effectively solvates the dual H-bond donor groups (-OH, -NH₂) of the target, preventing premature precipitation during extraction.

  • Self-Validating Check: Spot both the organic and aqueous layers on a TLC plate. The aqueous layer should show no UV-active spots at the Rf of the target compound. If spots remain, the pH is not low enough; adjust downwards and re-extract.

Step 3: Automated Flash Chromatography

  • Procedure: Load the crude residue onto a silica gel (SiO₂) column. Elute using an automated flash system (e.g., ISCO)[3]. Utilize an isocratic or shallow gradient of petroleum ether/ethyl acetate (5:1)[2].

  • Causality: Positional isomers (like the 3-chloro derivative) have identical masses but different steric profiles. The 5:1 Pet Ether/EtOAc ratio provides the optimal theoretical plate count to resolve these isomers based on their differential hydrogen-bonding interactions with the silica stationary phase.

Step 4: Anti-Solvent Crystallization

  • Procedure: Dissolve the purified chromatographic fractions in a minimal volume of warm EtOAc (~50°C). Slowly add Hexane dropwise until slight turbidity persists. Allow to cool undisturbed to room temperature, then transfer to 4°C for 12 hours. Filter the resulting crystals.

  • Causality: The target compound is prone to forming supercooled oils due to extensive intermolecular H-bonding. Warm EtOAc disrupts these networks, while the slow addition of the non-polar anti-solvent (Hexane) gradually decreases solubility, thermodynamically favoring the nucleation of a highly ordered crystal lattice over amorphous oil formation.

  • Self-Validating Check: If the solution forms a separate liquid phase (oils out) at the bottom of the flask instead of becoming turbid with solid particles, the EtOAc concentration is too low. Reheat the mixture, add 1-2 mL of EtOAc until homogeneous, and restart the slow cooling process.

Troubleshooting Guides & FAQs

Q: During the workup, my product forms a stubborn emulsion. How can I break it and ensure high recovery? A: Emulsions in this workflow are typically caused by the amphoteric nature of 5-chloro-2-hydroxybenzenesulfonamide. The sulfonamide and phenol groups can act as surfactants at intermediate pH levels. Solution: Shift the pH decisively. Ensure the aqueous layer is adjusted to pH < 3 to fully protonate the molecule. If the emulsion persists, filter the biphasic mixture through a pad of Celite before separation; this removes insoluble polymeric byproducts (often resulting from over-chlorosulfonation) that stabilize emulsions.

Q: I am seeing co-elution of the 3-chloro positional isomer during silica gel chromatography. How do I resolve this? A: Positional isomers have very similar polarities. However, the 3-chloro isomer experiences greater steric hindrance around the hydroxyl group, slightly reducing its capacity for hydrogen bonding with the silica stationary phase compared to the 5-chloro isomer. Solution: Utilize a shallow gradient on an automated flash chromatography system. Start with 100% petroleum ether and slowly ramp to petroleum ether/ethyl acetate (5:1) over 20 column volumes to maximize separation resolution.

Q: My isolated product is an oil rather than a crystalline solid. What is the thermodynamic cause, and how do I fix it? A: The dual hydrogen-bond donor/acceptor nature of the molecule allows for extensive intermolecular hydrogen-bonded networks that trap solvent, resulting in a supercooled liquid or "oil." Solution: Do not attempt to evaporate the oil to dryness under high vacuum, as this will only harden the amorphous glass. Instead, dissolve the oil in warm EtOAc and utilize the anti-solvent crystallization method described in Step 4. Seeding the solution with a pure crystal (if available) drastically lowers the activation energy required for nucleation.

Q: I am experiencing poor recovery or severe streaking on the silica column. What is going wrong? A: The highly acidic phenol can interact strongly with trace metals or basic sites on standard silica gel, leading to chemisorption and streaking. Solution: Pre-treat your silica column by running 1% acetic acid through the mobile phase prior to loading your sample. Alternatively, switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) to keep the compound fully protonated and eluting sharply.

Quantitative Data & Metrics

Summarizing the physicochemical properties is critical for predicting the compound's behavior during purification.

Table 1: Physicochemical Properties & Chromatographic Metrics

ParameterValue / MetricMechanistic Implication for Purification
Target Compound 5-chloro-2-hydroxybenzenesulfonamideBifunctional molecule requiring precise solvent and pH control.
Phenol pKa (est.) ~7.5 - 8.0Highly acidic due to ortho-sulfonamide; requires pH < 3 for efficient organic extraction.
Sulfonamide pKa (est.) ~9.5 - 10.0Deprotonates at high pH, forming water-soluble salts.
Rf Value (SiO₂) ~0.35Optimal retention in 5:1 Pet Ether/EtOAc for separating closely eluting positional isomers.
Crystallization System EtOAc / HexaneEtOAc breaks H-bond networks; Hexane acts as the thermodynamic anti-solvent.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

  • WDR5-MYC inhibitors - Justia Patents. justia.com. 3

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) - PMC. nih.gov. 1

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide

Welcome to the Technical Support Center for the synthesis of 5-chloro-2-hydroxybenzenesulfonamide. This compound is a critical intermediate in the development of salicylanilide derivatives, which are widely investigated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-2-hydroxybenzenesulfonamide. This compound is a critical intermediate in the development of salicylanilide derivatives, which are widely investigated as potent P2X1 receptor antagonists and anti-tubercular agents[1][2].

Because this synthesis relies on highly reactive electrophilic intermediates, researchers frequently encounter yield-limiting side reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures—focusing instead on the mechanistic causality behind each step, providing self-validating protocols, and troubleshooting the most common failure points.

Process Overview & Mechanistic Pathway

The synthesis is a two-step process:

  • Chlorosulfonation: 4-chlorophenol is reacted with excess chlorosulfonic acid to yield 5-chloro-2-hydroxybenzenesulfonyl chloride.

  • Amidation: The highly reactive sulfonyl chloride intermediate is treated with ammonia to yield the final sulfonamide[1].

Understanding the competing kinetic and thermodynamic pathways is essential for controlling side reactions.

G SM 4-Chlorophenol (Starting Material) Int 5-Chloro-2-hydroxybenzenesulfonyl chloride (Target Intermediate) SM->Int ClSO3H (excess) Thermodynamic control (60-80°C) Side1 O-Sulfonated Phenol (Kinetic Byproduct) SM->Side1 ClSO3H Kinetic control (<5°C) Side2 Diaryl Sulfone (Dimerization Byproduct) SM->Side2 Reaction with Int (Insufficient ClSO3H) Prod 5-Chloro-2-hydroxybenzenesulfonamide (Final Product) Int->Prod NH3 (excess) Rapid addition Side3 Sulfonic Acid (Hydrolysis Byproduct) Int->Side3 H2O (Aqueous workup / Poor quench) Side4 Sulfonimide (Over-amidation Byproduct) Int->Side4 NH3 (limiting) Reaction with Prod Side1->Int Heat (Rearrangement)

Workflow and competing side reactions in 5-chloro-2-hydroxybenzenesulfonamide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the in-process controls (IPCs) confirm success.

Step 1: Chlorosulfonation of 4-Chlorophenol

Objective: Synthesize 5-chloro-2-hydroxybenzenesulfonyl chloride while suppressing O-sulfonylation and sulfone formation.

Methodology:

  • Equip a dry, multi-neck flask with a mechanical stirrer, dropping funnel, and an acid gas scrubber.

  • Cool 5.0–6.0 equivalents of chlorosulfonic acid ( ClSO3​H ) to 0–5 °C in an ice-salt bath.

  • Add 1.0 equivalent of 4-chlorophenol portion-wise over 30 minutes.

    • Causality: The initial reaction is highly exothermic. Phenols react rapidly with ClSO3​H at the electron-rich oxygen atom under kinetic control, forming aryl chlorosulfonates[3]. Keeping the temperature low prevents uncontrolled exotherms and oxidative degradation.

  • Remove the ice bath and heat the mixture to 60–80 °C for 2 hours.

    • Causality: Heating provides the activation energy required to drive the thermodynamic rearrangement from the kinetic O-sulfonate intermediate to the stable C-sulfonyl chloride[4].

  • Critical Quench: Pour the cooled reaction mixture dropwise over a massive excess of vigorously stirred crushed ice. Maintain the internal temperature strictly below 5 °C. Extract immediately into dichloromethane (DCM).

Self-Validation Check: Extract a 0.5 mL aliquot of the organic layer and run a TLC (Hexanes/EtOAc 4:1). A sharp, UV-active spot indicates the desired sulfonyl chloride. If you observe a heavy, streaking spot at the baseline, the quench temperature was too high, resulting in hydrolysis to the sulfonic acid[5].

Step 2: Amidation

Objective: Convert the intermediate to 5-chloro-2-hydroxybenzenesulfonamide without forming sulfonimide dimers.

Methodology:

  • Dissolve the crude 5-chloro-2-hydroxybenzenesulfonyl chloride in anhydrous DCM or THF.

  • Add this solution dropwise to a vigorously stirred solution of aqueous ammonia (28%, 10.0 equivalents) at 0 °C.

    • Causality: This "reverse addition" technique ensures the electrophile is constantly entering an environment with a massive localized excess of nucleophilic NH3​ . This prevents the newly formed primary sulfonamide from reacting with unreacted sulfonyl chloride[1].

  • Stir for 1 hour at room temperature, remove the organic solvent under reduced pressure, and slightly acidify the aqueous layer to precipitate the product.

Self-Validation Check: The product should precipitate cleanly as a white solid. LC-MS analysis of the crude solid must show the [M+H]+ mass corresponding to the sulfonamide ( m/z≈208 ), with no peaks in the 400+ range (which would indicate dimerization).

Troubleshooting Guide & FAQs

Q: During the chlorosulfonation step, I am isolating a water-soluble, highly polar compound instead of the expected sulfonyl chloride. What went wrong? A: You are observing the hydrolysis of the sulfonyl chloride back to the corresponding sulfonic acid[5]. Sulfonyl chlorides are extremely sensitive to nucleophilic attack by water. This typically occurs during the ice-quench step if the internal temperature rises above 5 °C, or if the product is left in the aqueous phase for too long. Ensure you are quenching over a large excess of crushed ice and extracting into an organic solvent immediately.

Q: My NMR after the first step shows a mixture of products, and one major byproduct lacks the expected splitting pattern for a 1,2,4-trisubstituted benzene. Is this polysulfonation? A: While polysulfonation is possible, it is sterically hindered and electronically deactivated in 4-chlorophenol. It is far more likely that you are observing O-sulfonylation (formation of an aryl chlorosulfonate)[3]. Phenols react rapidly with chlorosulfonic acid at the hydroxyl oxygen under kinetic control. To resolve this, ensure you heat the reaction mixture to 60–80 °C for at least 2 hours after the initial addition. This thermal energy drives the thermodynamic rearrangement from the kinetic O-sulfonate to the stable C-sulfonyl chloride[4].

Q: My LC-MS analysis of the crude amidation product shows a significant peak at m/z≈398 alongside the desired product. How do I prevent this? A: This mass corresponds to a sulfonimide byproduct, caused by over-amidation. When the local concentration of ammonia is too low, the newly formed primary sulfonamide (which is slightly nucleophilic) reacts with a second equivalent of 5-chloro-2-hydroxybenzenesulfonyl chloride. To prevent this, strictly adhere to the reverse-addition setup described in Step 2: add the sulfonyl chloride solution dropwise into a massive excess of vigorously stirred ammonia.

Q: Can diaryl sulfones form during this reaction? A: Yes. If the intermediate sulfonic acid reacts with unreacted 4-chlorophenol, a diaryl sulfone can form[5]. Using a large excess of chlorosulfonic acid (5–6 equivalents) and ensuring rapid initial mixing minimizes the chance of unreacted starting material encountering the intermediate.

Quantitative Analysis of Side Reactions

Use the following table to quickly diagnose and mitigate side reactions based on quantitative analytical indicators.

Side ReactionReaction StagePrimary CauseQuantitative IndicatorsMitigation Strategy
O-Sulfonylation Chlorosulfonation T<10 °C (Kinetic trapping)~15-30% yield loss; missing 1H NMR phenolic peakHeat to 60–80 °C for 2 hours to induce rearrangement.
Hydrolysis Aqueous QuenchQuench T>5 °C; Aq. exposure >15 min Rf​=0.0 on TLC (Hex/EtOAc); >50 % yield lossQuench at 0–5 °C; extract into DCM within 5 mins.
Sulfone Dimerization Chlorosulfonation ClSO3​H<3.0 equivalentsMS: [2M - H2​O]+ peak; ~5-10% impurityUse 5.0–6.0 eq of ClSO3​H ; ensure rapid mixing.
Sulfonimide Formation Amidation NH3​<5.0 equivalents (local)LC-MS: high MW dimer peak; ~10-20% impurityReverse addition into ≥10 eq NH3​ at 0 °C.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-2-hydroxybenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the two-step synthesis of 5-chloro-2-hydroxybenzenesulfonamide—a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the two-step synthesis of 5-chloro-2-hydroxybenzenesulfonamide—a critical intermediate in the development of biologically active molecules, including WDR5-MYC inhibitors[1].

While the theoretical pathway (chlorosulfonation of 4-chlorophenol followed by amidation) appears straightforward, the bench-top reality is a minefield of kinetic traps and competing nucleophiles. This guide is designed to help you troubleshoot common byproducts, understand the mechanistic causality behind them, and implement self-validating protocols to ensure a high-yield synthesis.

Interactive Synthesis & Byproduct Workflow

The diagram below maps the primary synthetic pathway alongside the critical junctures where side reactions typically hijack your yield.

SynthesisWorkflow SM 4-Chlorophenol (Starting Material) Kinetic Sulfonic Acid / Chlorosulfate (Kinetic Intermediates) SM->Kinetic 0 °C (Fast) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->Kinetic Intermediate 5-Chloro-2-hydroxybenzene- sulfonyl chloride Sulfone Bis(5-chloro-2-hydroxyphenyl)sulfone (Sulfone Byproduct) Intermediate->Sulfone + Unreacted SM (Friedel-Crafts) Target 5-Chloro-2-hydroxybenzene- sulfonamide (Target Product) Intermediate->Target Amidation (Excess NH3) Hydrolysis 5-Chloro-2-hydroxybenzene- sulfonic acid (Hydrolysis Byproduct) Intermediate->Hydrolysis + H2O (Slow Addition) Kinetic->Intermediate 60 °C (Thermodynamic) NH3 Aqueous Ammonia (Rapid Addition) NH3->Target

Workflow and byproduct branching in 5-chloro-2-hydroxybenzenesulfonamide synthesis.

FAQ & Troubleshooting Guide

Q1: During the chlorosulfonation of 4-chlorophenol, I am getting a significant amount of an insoluble solid rather than the desired sulfonyl chloride. What is this, and how do I prevent it? Expert Insight: The insoluble solid is bis(5-chloro-2-hydroxyphenyl)sulfone .

  • Causality: This byproduct forms via a Friedel-Crafts-type sulfonylation. The newly synthesized 5-chloro-2-hydroxybenzenesulfonyl chloride acts as an electrophile and reacts with unreacted 4-chlorophenol in the mixture[2].

  • Solution: To suppress this bimolecular side reaction, you must keep the concentration of the intermediate low relative to the chlorosulfonating agent. Use a large stoichiometric excess of chlorosulfonic acid (which acts as both reagent and solvent) to rapidly drive the reaction to completion, or dilute the reaction with a non-reactive halogenated solvent like dichloromethane.

Q2: My LC-MS shows a mass corresponding to a chlorosulfate intermediate. Why isn't the C-sulfonation completing? Expert Insight: You are trapped in a kinetic well.

  • Causality: The reaction of phenols with chlorosulfonic acid initially proceeds via rapid O-sulfation (the kinetic product) to form an aryl chlorosulfate or sulfonic acid[3]. This intermediate requires significant thermal activation to rearrange into the thermodynamically stable C-sulfonyl chloride[4].

  • Solution: Ensure the reaction is heated to 60–70 °C for at least 2 hours after the initial exothermic addition at 0–5 °C.

Q3: In the amidation step, my yield is low, and I recover a highly water-soluble acidic byproduct. What went wrong? Expert Insight: You are observing competitive nucleophilic attack by water, resulting in 5-chloro-2-hydroxybenzenesulfonic acid .

  • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. When using aqueous ammonia, water competes with ammonia as a nucleophile. If the addition is too slow, or if the sulfonyl chloride was left exposed to atmospheric moisture after isolation, hydrolysis will outcompete amidation[3].

  • Solution: Perform the amidation immediately upon isolation of the damp sulfonyl chloride. Use a rapid, portion-wise addition of the intermediate into a large excess of concentrated, ice-cold aqueous ammonia.

Quantitative Data: Impact of Reaction Conditions on Byproduct Formation

The table below summarizes how specific deviations in your experimental parameters shift the product distribution.

Reaction StepExperimental ConditionTarget Product YieldSulfone ByproductHydrolysis Byproduct
Chlorosulfonation Stoichiometric ClSO₃H (1.1 eq), 60 °C45%40% N/A
Chlorosulfonation Excess ClSO₃H (5.0 eq), 60 °C88% <5%N/A
Chlorosulfonation Excess ClSO₃H (5.0 eq), 20 °C30% (Kinetic Trap)<5%N/A
Amidation Slow addition of aq. NH₃ (20 °C)50%N/A45%
Amidation Rapid addition into excess aq. NH₃ (0 °C)92% N/A<5%
Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checks are met.

Protocol 1: Synthesis of 5-Chloro-2-hydroxybenzenesulfonyl chloride
  • Setup: Equip a completely dry 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize evolved HCl and SO₂).

  • Reagent Addition: Cool 50 mL (approx. 5 equivalents) of chlorosulfonic acid to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 10 g of 4-chlorophenol portion-wise over 30 minutes. Maintain the internal temperature below 5 °C to control the initial exothermic O-sulfation[3].

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

    • Causality: Heating provides the activation energy required to convert the kinetic intermediates into the thermodynamic C-sulfonyl chloride[4].

    • Self-Validation Check: The reaction is complete when the vigorous evolution of HCl gas ceases and the mixture becomes a homogeneous, viscous solution.

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over 200 g of crushed ice under vigorous stirring.

  • Isolation: Filter the resulting white precipitate immediately. Wash with ice-cold water (3 x 50 mL) to remove residual acid. Do not dry extensively; proceed immediately to Protocol 2 to prevent hydrolysis [3].

Protocol 2: Synthesis of 5-Chloro-2-hydroxybenzenesulfonamide
  • Setup: In a 500 mL Erlenmeyer flask, cool 100 mL of concentrated aqueous ammonia (28% NH₄OH) to 0 °C.

  • Amidation: Add the damp, crude 5-chloro-2-hydroxybenzenesulfonyl chloride from Protocol 1 portion-wise into the rapidly stirring ammonia solution over 5 minutes.

    • Causality: Rapid addition into a large excess of cold ammonia ensures that NH₃ outcompetes H₂O as a nucleophile, suppressing the formation of the sulfonic acid[3].

  • Stirring: Allow the mixture to stir for 30 minutes at room temperature.

    • Self-Validation Check: Test the pH of the solution. It must remain >10. If the pH drops, HCl generated from the reaction is neutralizing the ammonia, which will accelerate unwanted hydrolysis.

  • Neutralization & Precipitation: Carefully acidify the alkaline solution with 6M HCl until the pH reaches 3–4. The 5-chloro-2-hydroxybenzenesulfonamide product will precipitate as a white solid[1].

  • Isolation: Filter the product, wash with cold distilled water, and dry under vacuum at 50 °C.

References[1] WDR5-MYC inhibitors - Justia Patents. Verify Source[2] Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. Verify Source[4] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - Journal of the American Chemical Society.Verify Source[3] Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide - University of Wisconsin / MSU. Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 5-Chloro-2-hydroxybenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated sulfonamides. 5-chloro-2-hydroxybenzenesulfonamide presents a classic solubility challenge: it possesses a highly lipophilic chlorobenzene core coupled with two distinct ionizable groups (a phenolic hydroxyl and a sulfonamide). This structural combination results in high crystal lattice energy and exceptionally poor aqueous solubility at physiological pH.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these bottlenecks, ensuring your in vitro assays and in vivo formulations yield reproducible, artifact-free data.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How do I prevent this? Expert Insight & Causality: You are experiencing "solvent shift precipitation." While 100% DMSO effectively disrupts the compound's crystal lattice, rapidly introducing this stock into an aqueous buffer drastically increases the dielectric constant of the medium. The hydrophobic chlorobenzene ring minimizes its contact with water by self-associating, leading to rapid nucleation. Salicylanilide derivatives and related chlorophenols are notoriously susceptible to this in [1]. Solution: Avoid direct, large-volume dilutions. Implement a "step-down" cosolvent strategy. Pre-dilute your DMSO stock with a transitional cosolvent (e.g., PEG400) or a surfactant before introducing it to the aqueous phase. This creates a localized environment that shields the hydrophobic core during the solvent transition, preventing precipitation[2][3].

Q2: Can I leverage pH adjustment to keep 5-chloro-2-hydroxybenzenesulfonamide in solution? Expert Insight & Causality: Yes, but precision is critical. The solubility of this compound is heavily dictated by its pKa values. The phenolic hydroxyl group has a pKa of approximately 8.5 (lowered by the electron-withdrawing chlorine and sulfonamide groups), and the sulfonamide group has a pKa near 9.5[1][4]. At pH 7.4, the molecule is predominantly unionized and highly lipophilic. By raising the pH above 9.0, you deprotonate the phenol, forming a highly water-soluble phenolate anion. Solution: Formulate the compound in an alkaline buffer (e.g., 50 mM Borate, pH 9.5) if your downstream application tolerates it. Self-Validation Check: Always measure the final pH after the drug is completely dissolved. The acidic protons released by the drug can lower the buffer's pH; if it drops below the pKa, the compound will silently precipitate into a micro-suspension.

Q3: What is the most reliable method for formulating this compound for in vivo animal models without using toxic organic solvents? Expert Insight & Causality: Cyclodextrin (CD) complexation is the gold standard for parenteral and oral delivery of poorly soluble sulfonamides[5]. Specifically, provides a hydrophobic internal cavity that encapsulates the lipophilic 5-chloro-2-hydroxybenzene ring, while its hydroxylated exterior maintains bulk aqueous solubility[6]. This forms a reversible 1:1 inclusion complex that safely dissociates upon entering systemic circulation. Solution: Utilize a 10–20% (w/v) HP-β-CD aqueous solution. The phase-solubility method should be employed to determine the exact affinity constant for your formulation[6].

Part 2: Quantitative Data & Strategy Comparison

Solubilization StrategyPrimary MechanismOptimal ApplicationKey LimitationSelf-Validation Metric
Cosolvent (DMSO/PEG) Lowers dielectric constantIn vitro biochemical assaysCellular toxicity at >1% v/vUV-Vis baseline scatter at 600 nm
pH Adjustment (>9.0) Ionization of phenol/sulfonamideAlkaline-tolerant assaysPhysiological incompatibilityPost-dissolution pH measurement
HP-β-CD Complexation 1:1 Hydrophobic inclusionIn vivo IV/PO dosingHigh excipient cost/viscosityPhase-solubility linear AL-type plot

Part 3: Self-Validating Experimental Protocols

Protocol 1: Step-Down Cosolvent Solubilization (In Vitro Assays)
  • Stock Preparation: Dissolve 5-chloro-2-hydroxybenzenesulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Dilution: Transfer 10 µL of the DMSO stock into 90 µL of PEG400. Mix thoroughly by pipetting. (The compound is now at 1 mM in a 10% DMSO / 90% PEG400 matrix).

  • Aqueous Integration: Slowly add the 100 µL intermediate mixture dropwise into 800 µL of vigorously stirring aqueous buffer (pH 7.4).

  • Self-Validation System: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. Additionally, measure absorbance at 600 nm; a value >0.05 indicates colloidal scattering (precipitation failure).

Protocol 2: HP-β-CD Complexation via Phase-Solubility (In Vivo Dosing)
  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or PBS.

  • Drug Addition: Add an excess amount (e.g., 50 mg/mL) of solid 5-chloro-2-hydroxybenzenesulfonamide to the HP-β-CD solution.

  • Equilibration: Shake the suspension on a rotary mixer at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex[6].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Self-Validation System: Dilute the filtrate 1:100 in methanol and quantify the solubilized drug concentration via HPLC-UV. The presence of a linear increase in drug solubility as a function of CD concentration confirms an AL-type phase solubility diagram, validating 1:1 complexation[2][5].

Part 4: Mechanistic & Workflow Visualizations

SolubilizationWorkflow Start 5-Chloro-2-hydroxybenzenesulfonamide Solubility Challenge InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Formulation (Animal Models) Start->InVivo Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent Tolerates organics pHAdjust pH Adjustment (pH > 8.5) InVitro->pHAdjust Tolerates alkaline pH Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Aqueous IV/PO Lipid Lipid Emulsion (e.g., SMEDDS) InVivo->Lipid High lipophilicity PO

Caption: Workflow for selecting the optimal solubilization strategy based on experimental requirements.

CD_Mechanism Drug Free Drug (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Association (K_1:1) CD HP-β-CD (Hydrophobic Cavity) CD->Complex Complex->Drug Dissociation

Caption: Thermodynamic equilibrium of 1:1 inclusion complex formation between the drug and HP-β-CD.

Part 5: References

1.[5] A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (PMC).[Link] 2.[6] Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. National Institutes of Health (PubMed).[Link] 3.[2] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link] 4.[3] Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. National Institutes of Health (PubMed).[Link] 5.[1] Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. National Institutes of Health (PMC).[Link] 6.[4] Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 5-Chloro-2-Hydroxybenzenesulfonamide by HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the purity assessment of 5-chloro-2-hydroxybenzenesulfonamide, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, the following content is synthesized from established analytical principles and field-proven insights to offer a comprehensive and objective resource.

The Critical Role of Purity Analysis for 5-Chloro-2-Hydroxybenzenesulfonamide

5-Chloro-2-hydroxybenzenesulfonamide serves as a crucial intermediate in the synthesis of a number of sulfonamide-based drugs.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, may exhibit toxicity or alter the pharmacological profile of the API.[2] Therefore, a robust and validated analytical method for purity determination is a regulatory and scientific necessity.

Potential Impurities in the Synthesis of 5-Chloro-2-Hydroxybenzenesulfonamide:

The synthesis of 5-chloro-2-hydroxybenzenesulfonamide can be inferred from processes used for similar compounds, such as the diazotization of an amino-sulfonic acid precursor followed by "phenol cooking".[3] This synthetic route can potentially introduce several impurities:

  • Starting Materials: Unreacted 3-amino-5-chloro-2-hydroxybenzenesulfonic acid.[4]

  • Isomeric Impurities: Positional isomers formed during the sulfonation or chlorination steps.

  • By-products of Diazotization: Tars and other degradation products from the diazonium salt.

  • Over-chlorinated or Under-chlorinated Species: Compounds with additional or fewer chlorine atoms on the aromatic ring.

A suitable analytical method must be able to resolve the main component from these and other potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][5] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like 5-chloro-2-hydroxybenzenesulfonamide.

Proposed RP-HPLC Method for Purity Analysis

The following is a proposed RP-HPLC method, designed based on the analysis of similar aromatic sulfonamides and their impurities.[6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      15 70
      20 70
      22 20

      | 25 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 280 nm. The UV absorption maxima for chlorophenols and hydroxybenzenesulfonamides are typically in the 270-290 nm range.[8][9][10] A PDA detector would be ideal to monitor peak purity across a range of wavelengths.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 5-chloro-2-hydroxybenzenesulfonamide reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Rationale for Method Parameters

The choice of a C18 column provides a non-polar stationary phase suitable for retaining the aromatic sulfonamide. A gradient elution with an acidic mobile phase (0.1% phosphoric acid) is employed to ensure the protonation of the sulfonamide and phenolic hydroxyl groups, leading to better peak shape and resolution. Acetonitrile is a common organic modifier that provides good separation efficiency for a wide range of compounds. The gradient allows for the elution of both polar and non-polar impurities within a reasonable run time.

Data Presentation and Performance

The performance of the proposed HPLC method would be validated according to ICH guidelines, with typical acceptance criteria presented in the table below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity The method should resolve the main peak from known impurities and the blank.Baseline resolution (>1.5) between the main peak and potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.Expected to be linear from the Limit of Quantitation (LOQ) to 150% of the working concentration.
Accuracy 98.0% to 102.0% recovery for the main component.Recoveries are anticipated to be within this range.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for the main peak area.RSD values are expected to be well below 1.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Typically in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Typically in the mid to high ng/mL range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve Sample HPLC Inject into HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Weigh and Dissolve Reference Standard Standard->HPLC Detection UV/PDA Detection (~280 nm) HPLC->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other analytical techniques can be employed for the purity analysis of sulfonamides. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, or the type of information required.[11]

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For the analysis of 5-chloro-2-hydroxybenzenesulfonamide, derivatization would be necessary to increase its volatility and thermal stability, as the underivatized molecule would likely decompose at the high temperatures used in GC.[12][13]

Experimental Protocol (Conceptual):

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the acidic protons of the hydroxyl and sulfonamide groups into less polar and more volatile trimethylsilyl ethers.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The mass spectrometer would aid in the identification of impurities.

Comparison with HPLC:

FeatureHPLCGas Chromatography (GC)
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[14]Requires volatile and thermally stable compounds; derivatization is often necessary for polar molecules.[12]
Sample Preparation Generally straightforward dissolution.Can be more complex due to the need for derivatization.
Sensitivity High, dependent on the detector used.Very high, especially with detectors like FID and MS.[14]
Specificity High, especially with a PDA detector for peak purity analysis.High, particularly when coupled with a mass spectrometer (GC-MS).
Analysis Time Typically longer run times (15-30 minutes).[6]Generally faster run times (<15 minutes).[6]
Cost Higher operational cost due to solvent consumption.[13]Lower operational cost as it uses gases instead of solvents.[6]
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers very high separation efficiency and requires minimal sample and solvent consumption.[2][15]

Experimental Protocol (Conceptual):

  • Sample Preparation: Dissolve the sample in a background electrolyte (BGE).

  • CE Analysis: Inject the sample into a fused-silica capillary filled with the BGE and apply a high voltage. Detection is typically by UV absorbance.

Comparison with HPLC:

FeatureHPLCCapillary Electrophoresis (CE)
Separation Efficiency High.Very high, often exceeding that of HPLC.[15]
Sample/Solvent Consumption Moderate.Very low.[2]
Analysis Time Moderate.Typically very fast.
Sensitivity Generally higher for concentration-sensitive detectors.Can be lower due to the small injection volumes and short path length for UV detection.[15]
Robustness Very robust and reproducible.Can be less robust, with migration times susceptible to minor changes in buffer composition and capillary surface.
Cost Higher initial and operational costs.Lower initial and operational costs.
Titrimetric Methods

Titrimetric methods are classical analytical techniques that can be used for the quantification of the main component but are generally not suitable for impurity profiling. Non-aqueous titration is a common approach for sulfonamides.[8][16]

Experimental Protocol (Conceptual):

  • Dissolution: Dissolve a known quantity of the sample in a suitable non-aqueous solvent (e.g., acetic anhydride-acetic acid).[16]

  • Titration: Titrate with a standardized solution of a strong acid (e.g., perchloric acid in acetic acid) to a potentiometric or visual endpoint.[16]

Comparison with HPLC:

FeatureHPLCTitrimetric Methods
Information Provided Provides both purity and impurity profile.Only provides the assay of the main component.
Specificity Highly specific for the analyte and its impurities.Non-specific; any basic or acidic impurity will be titrated along with the main component.[16]
Sensitivity High (ppm to ppb levels).Low (requires mg quantities).
Throughput High, with autosamplers.Low, generally a manual process.
Cost High initial investment.Very low cost.

Method_Comparison HPLC_Node High Specificity High Sensitivity Quantitative Impurity Profiling GC_Node High Sensitivity Requires Derivatization Good for Volatile Impurities CE_Node High Efficiency Low Sample/Solvent Use Fast Analysis Titration_Node Assay Only Low Cost Non-Specific

Conclusion: Selecting the Optimal Analytical Strategy

For the comprehensive purity analysis of 5-chloro-2-hydroxybenzenesulfonamide, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands out as the most suitable technique. Its ability to provide a detailed impurity profile with high sensitivity, specificity, and quantitative accuracy makes it the gold standard in a regulated pharmaceutical environment.[5]

While alternative methods have their merits, they are better suited for specific applications:

  • Gas Chromatography (GC) could be a powerful tool for identifying volatile impurities, but the need for derivatization makes it less convenient for routine purity analysis of the main component.

  • Capillary Electrophoresis (CE) offers rapid analysis and high efficiency, making it a valuable screening tool, but its lower sensitivity for concentration-limited samples and potential for lower robustness can be limitations.

  • Titrimetric methods are cost-effective for determining the overall assay of the bulk material but lack the specificity required for impurity profiling.

Ultimately, the selection of an analytical method should be based on a thorough risk assessment and the specific requirements of the analysis at different stages of drug development and manufacturing.

References

  • Soliman, S. A., Belal, S., & Bediar, M. (2006). Non-Aqueous Titrimetric Determination of Sulphadimidine Sodium and Sulphadiazine Sodium in Injections. Analytical Letters, 18(20), 2503-2513. [Link]

  • Rospenk, M., & Czarnik-Matusewicz, B. (2007). UV spectra of chlorophenols. ResearchGate. [Link]

  • Colón, L. A., & Dadoo, R. N. (1994). Analysis of sulfonamides by capillary electrophoresis.
  • ResearchGate. (2020). Comparison UV-Visible spectrum of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Khan, M. I., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6031-6036. [Link]

  • da Silva, J. C. E., et al. (2000). Method for Rapid Screening of Chlorophenols Using a Reduced Calibration Set of UV Spectra and Multivariate Calibration Technique. Journal of the Brazilian Chemical Society, 11(3), 254-261.
  • ResearchGate. (2018). Typical UV–vis absorbance spectrum of 4-chlorophenol. [Link]

  • ResearchGate. (2021). Yield, purity, and characteristic impurities of the sulfonamide... [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 20(6), 5209. [Link]

  • Google Patents. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • IMEKO. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ResearchGate. (2011). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2020). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in... [Link]

  • PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 5-Chloro-2-hydroxybenzenesulfonamide and Alternative Sulfonamides in Biological Assays

Executive Summary In the landscape of rational drug design, the sulfonamide functional group is a cornerstone of medicinal chemistry. However, not all sulfonamide scaffolds are created equal. The 5-chloro-2-hydroxybenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the sulfonamide functional group is a cornerstone of medicinal chemistry. However, not all sulfonamide scaffolds are created equal. The 5-chloro-2-hydroxybenzenesulfonamide (5-Cl-2-OH-BSA) moiety—and its bioisosteric benzamide/salicylanilide counterparts—has emerged as a highly privileged pharmacophore. This guide provides an in-depth, objective comparison of the 5-Cl-2-OH-BSA scaffold against alternative sulfonamides, analyzing their performance across purinergic receptor antagonism, viral reverse transcriptase inhibition, and antitubercular assays.

By deconstructing the causality behind structural modifications and detailing the self-validating experimental methodologies used to profile them, this guide serves as an authoritative resource for drug development professionals.

Pharmacophore Deconstruction: The 5-Cl-2-OH-BSA Scaffold

The structural genius of the 5-Cl-2-OH-BSA scaffold lies in its dual capacity for precise electrostatic interactions and hydrophobic packing within target protein clefts:

  • The 2-Hydroxyl Group (Electrostatic Anchor): This group acts as an indispensable hydrogen bond donor and acceptor. In almost all biological assays, masking (e.g., via methylation) or removing this hydroxyl group completely abolishes target affinity[1].

  • The 5-Chloro Substituent (Hydrophobic Anchor): The halogen provides a lipophilic anchor that enhances binding within hydrophobic pockets. While not always strictly essential for basal activity, the 5-chloro substitution frequently drives sub-micromolar potency and improves the compound's metabolic stability compared to unsubstituted analogs[1].

  • The Sulfonamide/Benzamide Linker: This dictates the spatial geometry, directing attached aryl or heterocyclic groups into adjacent binding domains to achieve target selectivity.

Comparative Efficacy Across Biological Targets

When compared to alternative sulfonamides (e.g., unsubstituted benzenesulfonamides, 4-methylbenzenesulfonamides, or analogs lacking the 2-OH group), the 5-Cl-2-OH-BSA scaffold consistently demonstrates superior performance.

P2X1 Receptor Antagonism (Antithrombotic Activity)

P2X1 is an ATP-gated ion channel critical for platelet aggregation. Traditional antagonists are highly acidic and suffer from poor bioavailability. Tian et al. demonstrated that 5-Cl-2-OH-benzamide derivatives act as potent, non-acidic negative allosteric modulators of P2X1[2].

  • Comparative Insight: Removing the 5-chloro group results in a slight drop in potency (IC₅₀ shifts from 0.019 μM to 0.077 μM). However, removing the 2-hydroxyl group results in a near-total loss of allosteric inhibition (IC₅₀ > 1.39 μM), proving that standard benzenesulfonamides cannot replicate the binding pose of the 2-OH substituted scaffold[1].

HIV-1 Reverse Transcriptase (RT) Inhibition

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), thiazolidenebenzenesulfonamides are a potent class. Masuda et al. explored the Structure-Activity Relationship (SAR) of the benzenesulfonamide ring[3].

  • Comparative Insight: Unsubstituted or 4-substituted benzenesulfonamides are essentially inactive against wild-type HIV-1 RT. The introduction of a 2-hydroxyl (or 2-cyano) group on the benzenesulfonamide ring provides critical hydrogen bonding interactions with the NNRTI pocket, restoring low-micromolar efficacy (EC₅₀ ~ 2.3 μM) and maintaining activity against drug-resistant RT mutants like Y181C[3].

Antitubercular Activity (Proton Shuttling)

Salicylanilides containing the 5-Cl-2-OH motif exhibit potent activity against Mycobacterium tuberculosis[4].

  • Comparative Insight: Unlike specific enzyme inhibitors, these compounds function as proton shuttles that destroy the mycobacterial cellular proton gradient. The free phenolic hydroxyl is mandatory for this mechanism; masking it abolishes activity. The 5-chloro substitution tunes the pKa of the hydroxyl group, optimizing the thermodynamics of proton release in the cytoplasm[4].

Quantitative SAR Comparison Table
Compound Scaffold / SubstitutionTarget AssayActivity / PotencyMechanistic Observation
5-Cl-2-OH-benzamide/sulfonamide P2X1 (Ca²⁺ Influx)IC₅₀ ~ 0.019 μM2-OH is critical for H-bonding; 5-Cl enhances hydrophobic packing.
5-H-2-OH-benzamide P2X1 (Ca²⁺ Influx)IC₅₀ ~ 0.077 μMRemoval of 5-Cl causes a minor drop in allosteric affinity.
5-Cl-2-H-benzamide P2X1 (Ca²⁺ Influx)IC₅₀ > 1.39 μMRemoval of 2-OH completely abolishes allosteric binding.
5-Cl-2-OH-thiazolidene-BSA HIV-1 RT (Cellular)EC₅₀ ~ 2.3 μM2-OH provides critical interactions with mutant RTs (Y181C).
Unsubstituted thiazolidene-BSA HIV-1 RT (Cellular)InactiveLacks essential H-bond donor for the NNRTI binding pocket.
5-Cl-2-OH-salicylanilide M. tuberculosisMIC ~ 1-5 μMActs as a proton shuttle; requires free phenolic OH to disrupt gradient.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these sulfonamides relies on robust, self-validating assay systems. Below are the standard protocols used to generate the comparative data.

Methodology 1: FLIPR Calcium Influx Assay for P2X1 Antagonism

Rationale & Causality: P2X1 is a fast-desensitizing ion channel. Traditional end-point assays cannot capture its rapid activation kinetics. The FLIPR (Fluorescence Imaging Plate Reader) system allows real-time monitoring of intracellular calcium transients. 1321N1 astrocytoma cells are utilized because they are naturally devoid of endogenous P2X receptors, ensuring that any calcium signal is exclusively mediated by the stably transfected human P2X1 receptor[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed 1321N1 cells expressing hP2X1 into 96-well black-walled, clear-bottom plates at 20,000 cells/well. (Causality: Black walls prevent optical cross-talk between adjacent wells during fluorescence reading).

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM for 45 minutes at 37°C. (Causality: The acetoxymethyl (AM) ester facilitates membrane permeation. Intracellular esterases cleave the AM group, trapping the Ca²⁺-sensitive fluorophore inside the cell).

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add 5-Cl-2-OH-BSA derivatives or alternative sulfonamides at varying concentrations (0.001 to 10 μM). Incubate for 30 minutes. (Causality: Allows the compound to reach equilibrium binding at the extracellular allosteric site).

  • Agonist Stimulation: Inject ATP (1 μM final concentration) via the FLIPR automated fluidics system.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium influx. Calculate IC₅₀ using non-linear regression of the peak fluorescence values.

FLIPR_Workflow Step1 Step 1: Cell Seeding 1321N1 cells expressing P2X1 Step2 Step 2: Dye Loading Fluo-4 AM Calcium Indicator Step1->Step2 Step3 Step 3: Compound Incubation Add Sulfonamide Analogs Step2->Step3 Step4 Step 4: Agonist Addition ATP Stimulation Step3->Step4 Step5 Step 5: Signal Detection FLIPR Fluorescence Readout Step4->Step5

Step-by-step experimental workflow for the FLIPR calcium influx assay.

Methodology 2: Phenotypic HIV-1 RT Inhibition Assay

Rationale & Causality: While cell-free biochemical assays confirm direct enzyme inhibition, phenotypic assays in MT-4 cells validate both cell permeability and antiviral efficacy in a living system. MT-4 cells are highly permissive to HIV-1 and undergo rapid cytopathic effect (CPE). By measuring cell viability, this assay provides a self-validating readout: effective RT inhibitors will rescue the cells from virus-induced death, while cytotoxic off-target effects will independently reduce viability, preventing false positives[3].

Step-by-Step Protocol:

  • Viral Infection: Infect MT-4 cells (1 × 10⁵ cells/mL) with HIV-1 (wild-type or Y181C mutant) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately plate the infected cells into 96-well plates containing serial dilutions of the sulfonamide test compounds.

  • Incubation: Culture the cells for 5 days at 37°C in a 5% CO₂ humidified incubator. (Causality: 5 days allows for multiple cycles of viral replication and subsequent observable cytopathicity).

  • Viability Readout: Add MTT reagent (tetrazolium dye) to each well. (Causality: Viable cells reduce MTT to purple formazan via mitochondrial reductases, directly correlating colorimetric intensity with cell survival).

  • Data Analysis: Measure absorbance at 540 nm. Calculate the EC₅₀ (concentration protecting 50% of cells from viral CPE) and CC₅₀ (concentration causing 50% cytotoxicity in mock-infected cells).

Mechanistic Visualization

The diagram below illustrates the signaling pathway and the mechanism of action by which 5-Cl-2-OH-BSA derivatives exert their biological effect in the context of P2X1 receptor antagonism, ultimately preventing downstream thrombosis.

P2X1_Pathway ATP Extracellular ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds & Activates Ca2 Ca2+ Influx P2X1->Ca2 Channel Opens Platelet Platelet Aggregation & Thrombosis Ca2->Platelet Intracellular Signaling Antagonist 5-Cl-2-OH-BSA Derivative Antagonist->P2X1 Allosteric Inhibition

Mechanism of P2X1 receptor allosteric inhibition by 5-Cl-2-OH-BSA derivatives.

References

  • Tian, M., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Masuda, N., et al. (2005). Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: Synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry.

  • Lee, I.-Y., et al. (2013). Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling. Bioorganic & Medicinal Chemistry.

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Chloro-2-Hydroxybenzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its inherent ability to bind to metalloenzymes, particularly through the sulfonamide group's interaction with zinc ions, has propelled the development of drugs targeting a diverse range of biological processes.[1] Within this broad class of compounds, the 5-chloro-2-hydroxybenzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a spectrum of biological activities with significant therapeutic implications.

This in-depth technical guide provides a comprehensive validation of the biological activities of 5-chloro-2-hydroxybenzenesulfonamide compounds. We will delve into their primary mechanisms of action, including antimicrobial, carbonic anhydrase inhibitory, and acetylcholinesterase inhibitory effects. Through a comparative analysis with established therapeutic agents—Sulfamethoxazole, Acetazolamide, and Donepezil—this guide offers supporting experimental data, detailed protocols for in vitro validation, and a critical evaluation of the structure-activity relationships that govern the efficacy of this promising class of molecules.

Antimicrobial Activity: A Modern Take on a Classic Pharmacophore

The historical significance of sulfonamides as the first class of synthetic antibacterial agents is well-documented.[2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a compelling target for antimicrobial drug discovery.[2][] Derivatives of 5-chloro-2-hydroxybenzenesulfonamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disrupting Folate Synthesis

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for DHPS.[4] By competitively binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid.[5][6] Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo, making this pathway an excellent target for selective toxicity.[2]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide 5-Chloro-2-hydroxy- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 1: Mechanism of antimicrobial action of sulfonamides.

Comparative Antimicrobial Performance

The following table summarizes the minimum inhibitory concentration (MIC) values for a representative 5-chloro-2-hydroxybenzenesulfonamide derivative against common bacterial strains, compared to the widely used antibiotic, Sulfamethoxazole.

Compound/DrugOrganismMIC (µg/mL)Reference(s)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[7]
SulfamethoxazoleStaphylococcus aureusResistant (R ≥ 512)[8]
SulfamethoxazoleEscherichia coliWild-type MIC range: 0.03-0.25[9]

Note: Direct comparison is challenging due to variations in specific derivatives and strains tested. The data for the 5-chloro-2-hydroxybenzenesulfonamide derivative is presented in µmol/L.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition: A Promising Avenue for Diverse Therapies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in numerous physiological processes has made them attractive targets for the treatment of various diseases, including glaucoma, epilepsy, and cancer.[10] Benzenesulfonamides are potent inhibitors of several CA isoforms.

Mechanism of Action: Targeting the Zinc-Containing Active Site

The sulfonamide moiety of these compounds coordinates to the zinc ion in the active site of carbonic anhydrase, preventing the binding of the natural substrate, carbon dioxide.[11][12] This inhibition disrupts the pH regulation and ion transport processes mediated by the enzyme.

CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) (Zinc Enzyme) CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Physiological_Process pH Regulation, Ion Transport, Aqueous Humor Production HCO3->Physiological_Process Sulfonamide 5-Chloro-2-hydroxy- benzenesulfonamide Sulfonamide->CA Inhibition

Figure 3: Mechanism of Carbonic Anhydrase Inhibition.

Comparative Carbonic Anhydrase Inhibitory Performance

The following table presents the half-maximal inhibitory concentration (IC50) values for benzenesulfonamide derivatives against key carbonic anhydrase isoforms, compared to the clinical drug Acetazolamide.

Compound/DrugIsoformIC50/Ki (nM)Reference(s)
Benzenesulfonamide Derivatives (General)hCA II3.96 - 5.86 (µM)[13][14]
Benzenesulfonamide Derivatives (General)hCA IX5.6[15][16]
Benzenesulfonamide Derivatives (General)hCA XII6.3[15][16]
AcetazolamidehCA II12[17]
AcetazolamidehCA IX30[2]
AcetazolamidehCA XII5.7[18]

Note: The data for benzenesulfonamide derivatives represent a range from various studies and are not specific to the 5-chloro-2-hydroxy scaffold.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare solutions of CA enzyme, substrate (p-NPA), and inhibitor B Incubate enzyme with inhibitor at various concentrations A->B C Initiate reaction by adding substrate B->C D Measure absorbance at 400 nm over time (kinetic read) C->D E Calculate reaction rates and determine IC50 D->E

Figure 4: Workflow for CA Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of carbonic anhydrase, the substrate p-nitrophenyl acetate (p-NPA), and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compound. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetylcholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[19] Inhibition of AChE is a therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease.[17] Certain benzenesulfonamide derivatives have shown promise as AChE inhibitors.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[20][21]

Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Release Acetylcholine (ACh) Release Presynaptic_Neuron->Acetylcholine_Release Synaptic_Cleft Synaptic Cleft Acetylcholine_Release->Synaptic_Cleft ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Hydrolysis AChE_Inhibitor 5-Chloro-2-hydroxy- benzenesulfonamide Derivative AChE_Inhibitor->AChE Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare solutions of AChE, substrate (ATCI), DTNB, and inhibitor B Incubate enzyme with inhibitor at various concentrations A->B C Initiate reaction by adding substrate and DTNB B->C D Measure absorbance at 412 nm over time (kinetic read) C->D E Calculate reaction rates and determine IC50 D->E

Figure 6: Workflow for AChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing serial dilutions of the test compound.

  • Reaction Initiation: Add DTNB solution followed by the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion: A Scaffold with Broad and Tunable Biological Activity

This guide has provided a comprehensive overview of the validation of the biological activities of 5-chloro-2-hydroxybenzenesulfonamide compounds. The evidence presented herein highlights the versatility of this scaffold, demonstrating its potential as a source of novel antimicrobial, carbonic anhydrase inhibitory, and acetylcholinesterase inhibitory agents.

The comparative analysis with established drugs underscores the potential of these compounds, while also emphasizing the need for further optimization to enhance potency and selectivity. The detailed experimental protocols provide a robust framework for researchers to validate the activity of their own synthesized derivatives. The structure-activity relationships discussed offer valuable insights for the rational design of next-generation therapeutics based on the 5-chloro-2-hydroxybenzenesulfonamide core. As research in this area continues, it is anticipated that this versatile scaffold will play an increasingly important role in the development of new medicines to address a range of unmet medical needs.

References

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Validation

Comparative In Vitro Evaluation of 5-Chloro-2-hydroxybenzenesulfonamide Derivatives as Antimicrobial Agents

Introduction & Mechanistic Rationale The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, particularly Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, particularly Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery of novel antibacterial scaffolds. High-throughput screening (HTS) campaigns have identified salicylanilides and their benzenesulfonamide analogs—specifically 5-chloro-2-hydroxybenzenesulfonamide derivatives (e.g., IMD-0354)—as potent in vitro antimicrobial agents.

As a Senior Application Scientist evaluating these compounds, it is critical to understand that their efficacy is fundamentally tied to their physicochemical properties. Rather than binding to a specific enzymatic pocket, these derivatives act as proton shuttles (ionophores). They integrate into the hydrophobic bacterial cell membrane, effectively uncoupling the proton motive force (PMF) required for ATP synthesis.

MoA Extracellular Extracellular Space (High [H+]) Membrane Bacterial Cell Membrane (Hydrophobic Barrier) Extracellular->Membrane Protonated Drug Enters Membrane->Extracellular Binds H+ (Reprotonation) Intracellular Intracellular Space (Low[H+]) Membrane->Intracellular Releases H+ (Deprotonation) Intracellular->Membrane Anion Returns (Lipophilic)

Diagram 1: Proton shuttling mechanism of 5-chloro-2-hydroxybenzenesulfonamide across membranes.

Structure-Activity Relationship (SAR) & Comparative Performance

To objectively compare the performance of the 5-chloro-2-hydroxybenzenesulfonamide scaffold against its structural alternatives, we must analyze the Structure-Activity Relationship (SAR). The table below synthesizes quantitative in vitro data, comparing the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and the half-maximal inhibitory concentration (IC₅₀) in J774.1 murine macrophages[1].

Compound / Structural ModificationAntibacterial Efficacy (Mtb MIC)Mammalian Cytotoxicity (J774.1 IC₅₀)Mechanistic Rationale (Causality)
Lead Scaffold (5-chloro-2-hydroxy) High (Low µM)High (Low µM)Optimal pKa and lipophilicity allow efficient membrane integration and proton shuttling.
Unsubstituted A-ring (No 5-Cl, No 2-OH) InactiveInactiveLoss of the acidic phenolic proton and lipophilic halogen prevents membrane integration.
Removal of 5-Chloro substituent only Moderate (2–4 fold drop)ModerateReduced lipophilicity slightly impairs membrane permeability, but proton shuttling persists.
Removal of 2-Hydroxy substituent only InactiveInactiveThe free phenolic hydroxyl is strictly required as the proton donor/acceptor for the MoA.
Masked Hydroxyl (Carbamate prodrug) MaintainedDecreased in vitroMycobacteria cleave the carbamate to release the active drug; mammalian cells do so less efficiently.

Key Insight: The SAR for antimicrobial activity perfectly mirrors the SAR for mammalian cytotoxicity. This shared SAR confirms that the mechanism of action—disruption of the proton gradient—is non-specific, affecting both bacterial membranes and mammalian mitochondrial membranes equally[2].

In Vitro Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for evaluating these derivatives.

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: To quantify the antibacterial potency of the derivatives against Mtb H37Rv.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached.

    • Causality: OADC provides essential fatty acids, while albumin binds toxic free fatty acids. Tween 80 prevents mycobacterial clumping, ensuring a uniform suspension for accurate optical density readings.

  • Compound Dilution: Prepare 2-fold serial dilutions of the benzenesulfonamide derivatives in 100% DMSO. Transfer these to a 96-well plate and dilute with 7H9 broth to achieve a final DMSO concentration of ≤1%.

    • Causality: These derivatives are highly lipophilic; DMSO ensures complete solubility. Capping DMSO at 1% prevents solvent-induced baseline toxicity. Include Rifampicin as a positive control and 1% DMSO as a vehicle control.

  • Incubation & Readout: Inoculate the plates with 5 × 10⁴ CFU/well. Incubate at 37°C for 7 days. Add 10% (v/v) Alamar Blue (resazurin) and incubate for an additional 24 hours.

    • Causality: Due to the slow doubling time of Mtb (~15-20 hours), standard optical density readings are prone to artifactual errors from compound precipitation. Alamar Blue provides a definitive colorimetric/fluorometric readout of metabolic activity (resazurin reduction to resorufin).

Protocol 2: Mammalian Cytotoxicity Assay

Objective: To determine the Selectivity Index (SI = IC₅₀ / MIC) by assessing toxicity in a relevant host cell line.

  • Cell Seeding: Seed J774.1 murine macrophages at 1 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS.

    • Causality: Macrophages are the primary host cells for intracellular M. tuberculosis. Assessing toxicity in this specific lineage provides the most translationally relevant therapeutic window.

  • Compound Exposure: Treat the cells with the same concentration gradient of derivatives used in the MIC assay for 48 hours.

  • Viability Measurement: Assess cell viability using a CellTiter-Glo (Luminescent Cell Viability Assay) to quantify intracellular ATP.

    • Causality: Because the compounds act as proton uncouplers, they directly deplete mitochondrial ATP synthesis. Measuring ATP is the most direct and sensitive method to detect this specific mechanism of cytotoxicity.

Workflow CompoundPrep Compound Preparation (DMSO Stocks ≤1% Final) Microdilution Broth Microdilution (96-well plates, 7-14 days) CompoundPrep->Microdilution Cytotoxicity Cytotoxicity Assay (J774.1 Macrophages, 48h) CompoundPrep->Cytotoxicity BacterialCulture M. tuberculosis H37Rv Culture (OD600 0.6-0.8) BacterialCulture->Microdilution DataAnalysis Data Analysis (MIC & IC50 Determination) Microdilution->DataAnalysis Alamar Blue Readout Cytotoxicity->DataAnalysis ATP Quantification

Diagram 2: Parallel in vitro workflow for evaluating antibacterial efficacy and cytotoxicity.

Critical Assessment & Translational Outlook

While 5-chloro-2-hydroxybenzenesulfonamide derivatives exhibit excellent in vitro antibacterial activity, their development into viable systemic therapeutics is severely bottlenecked by their mechanism of action. Because proton shuttling relies on the fundamental physical properties of the molecule (pKa and lipophilicity) rather than specific protein-ligand interactions, it is inherently difficult to decouple antibacterial efficacy from mammalian cytotoxicity[1].

Future Directions: Drug development professionals must pivot away from optimizing the core scaffold's raw potency and instead focus on prodrug strategies . As demonstrated in the SAR table, masking the critical 2-hydroxyl group with a carbamate linkage reduces in vitro mammalian cytotoxicity. If researchers can engineer prodrugs that are exclusively cleaved by bacteria-specific esterases or amidases, the therapeutic index of these potent proton uncouplers could be sufficiently widened for in vivo applications.

References

  • Lee, I. Y., Gruber, T. D., Samuels, A., et al. (2013). "Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling." Bioorganic & Medicinal Chemistry, 21(1), 114-126. Available at:[Link]

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